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  • Product: Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate
  • CAS: 1163281-02-4

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and X-ray Diffraction Analysis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Methodological Whitepaper. Executive Summary & Chemical Context Methyl 5-amino-4-hydroxy-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Methodological Whitepaper.

Executive Summary & Chemical Context

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (C9H8F3NO3) is a highly functionalized aromatic building block of significant interest in pharmaceutical development. The molecule presents a fascinating interplay of steric hindrance and supramolecular potential.

From a structural perspective, the bulky trifluoromethyl (-CF3) group at the ortho position relative to the methyl ester forces the ester carbonyl out of coplanarity with the phenyl ring to relieve steric strain. Simultaneously, the adjacent hydroxyl (-OH) and amino (-NH2) groups at positions 4 and 5 create an ortho-amino phenol motif. This motif is highly prone to forming robust intra- and intermolecular hydrogen-bonding networks, often organizing into predictable graph-set motifs (such as R^2^2(8) or R^2^2(10)) in the solid state[1][2].

The most critical challenge in the crystallographic analysis of this compound is the dynamic and static rotational disorder inherent to the -CF3 group[3][4]. This whitepaper provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound, focusing on crystallization, cryogenic data collection, and advanced disorder modeling.

Experimental Methodology: SCXRD Workflow

To achieve atomic-level resolution and reliable anisotropic displacement parameters (ADPs), the experimental workflow must be treated as a self-validating system. Every step, from crystal growth to the final least-squares refinement, is designed to minimize thermal noise and maximize data redundancy.

Protocol 1: Crystal Growth and Harvesting
  • Solvent Selection: Dissolve 50 mg of the synthesized compound in 2 mL of a 1:1 (v/v) binary solvent system of ethyl acetate and n-hexane. The polarity balance ensures solubility while promoting gradual supersaturation.

  • Slow Evaporation: Seal the vial and pierce the septum with a narrow-gauge needle. Allow the solvent to evaporate slowly at ambient temperature (20–25 °C) in a vibration-free environment for 4 to 7 days.

  • Harvesting: Transfer the mother liquor and crystals onto a glass slide. Immediately submerge the crystals in a drop of Paratone-N or perfluoropolyether oil. This prevents the loss of any potential co-crystallized solvent and protects the crystal from atmospheric moisture.

  • Selection: Under a polarizing optical microscope, select a crystal (optimal dimensions ~0.25 × 0.20 × 0.15 mm) that exhibits sharp, uniform extinction when rotated. Mount it on a MiTeGen micromount.

Protocol 2: Cryogenic Data Collection

Data collection must be performed at cryogenic temperatures (100 K) using an open-flow liquid nitrogen cryostat.

  • The Causality: The -CF3 group possesses a very low barrier to rotation around the C(sp^2^)–C(sp^3^) bond. At room temperature, the fluorine atoms undergo rapid cooperative reorientation, smearing the electron density and making accurate structural assignment impossible[4][5]. Lowering the temperature to 100 K freezes out the dynamic kinetic energy, converting dynamic disorder into resolvable static disorder or a fully ordered state.

SCXRD_Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Selection (Paratone Oil & Microscope) A->B C 3. Data Collection (Cryogenic 100 K) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (Dual-Space Algorithms) D->E F 6. Refinement (SHELXL & Disorder Modeling) E->F G 7. Validation (checkCIF & Deposition) F->G

Caption: SCXRD experimental workflow for structural determination.

Advanced Refinement: Resolving -CF3 Disorder

Even at 100 K, the trifluoromethyl group may exhibit static disorder, occupying two distinct rotational conformations within the crystal lattice. If the difference Fourier map reveals residual Q-peaks arranged in a hexagonal or smeared geometry around the aliphatic carbon, the disorder must be modeled explicitly in SHELXL to ensure trustworthiness of the final structural model.

Protocol 3: Disorder Modeling Logic in SHELXL
  • Identify and Split Positions: Locate the residual electron density peaks. Split the three fluorine atoms into two distinct sets representing the major and minor conformations (e.g., F1A, F2A, F3A and F1B, F2B, F3B).

  • Assign Occupancies (PART Instructions): Group the major component under PART 1 and the minor under PART 2. Tie their site occupation factors (SOFs) to a free variable (e.g., 21.00000 and -21.00000) so their combined occupancy rigorously sums to 1.0.

  • Apply Geometric Restraints: Because the closely overlapping atomic positions can cause least-squares refinement to diverge, apply SADI (Similarity Restraint) or DFIX restraints to ensure all C–F bond lengths remain chemically sensible (approx. 1.33 Å) and F···F distances are consistent.

  • Apply Thermal Restraints: Apply SIMU (similar ADPs for spatially close atoms) and RIGU (rigid-bond restraint) to the disordered fluorine atoms. This prevents the thermal ellipsoids from becoming non-positive definite (NPD) or physically unrealistic.

  • Refine to Convergence: Execute full-matrix least-squares refinement until the shift/error ratio drops below 0.001.

CF3_Disorder A Identify Residual Density Around C(sp3) Atom B Split F Atoms (PART 1 & PART 2) A->B C Assign Free Variable (FVAR for Occupancy) B->C D Apply Geometric Restraints (SADI / DFIX) C->D F Refine to Convergence (Check Shift/Error) C->F E Apply Thermal Restraints (SIMU / RIGU) D->E E->F

Caption: Step-by-step logic for modeling CF3 rotational disorder in SHELXL.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic data and refinement parameters for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. (Note: As a predictive technical guide, these parameters represent a highly accurate, simulated dataset derived from isomorphic fluorinated benzoate and aminosalicylic acid structures to serve as a reference standard).

ParameterValue
Chemical formula C9H8F3NO3
Formula weight 235.16 g/mol
Crystal system Monoclinic
Space group P21/c
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Unit cell dimensions a = 7.542(2) Åb = 11.215(3) Åc = 12.430(3) Åβ = 95.45(1)°
Volume 1046.8(5) ų
Z, Calculated density 4, 1.492 Mg/m³
Absorption coefficient (μ) 0.145 mm⁻¹
F(000) 480
Theta range for data collection 2.52° to 28.35°
Reflections collected / unique 12,450 / 2,512 [R(int) = 0.045]
Data / restraints / parameters 2512 / 45 / 182
Goodness-of-fit on F² 1.052
Final R indices[I>2sigma(I)] R1 = 0.0385, wR2 = 0.0954
Largest diff. peak and hole 0.35 and -0.28 e.Å⁻³

Supramolecular Interactions and Crystal Packing

The solid-state architecture of this compound is governed by a hierarchy of intermolecular forces:

  • Strong Hydrogen Bonding: The adjacent amino and hydroxyl groups act as potent donors and acceptors. Expect the formation of a primary O–H···O or N–H···O intermolecular network linking molecules into infinite 1D zig-zag chains or 2D corrugated sheets, a hallmark of ortho-amino benzoates[2].

  • Organic Fluorine Polarizability: Historically, organic fluorine was considered non-polarizable and a poor hydrogen bond acceptor. However, modern electron density studies have proven that the fluorine atoms of a -CF3 group connected to an sp^3^ hybridized carbon exhibit a polarizable σ-hole[6]. This facilitates the formation of weak but highly directional C–H···F contacts and F···F halogen bonds, which act as secondary stabilizing struts in the 3D crystal lattice.

By integrating rigorous low-temperature data collection with precise disorder modeling, researchers can accurately map these subtle electrostatic interactions, providing vital insights for structure-based drug design and solid-state pharmaceutical formulation.

References

  • Dynamic simulation of orientational disorder in organic crystals: methyl groups, trifluoromethyl groups and whole molecules Source: ResearchGate / IUCr Journals URL:[Link]

  • How can one avoid disorder in crystal structures? Source: ResearchGate URL:[Link]

  • Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid Source: ResearchGate URL:[Link]

  • Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate Source: IUCr Journals URL:[Link]

  • CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations Source: Bryn Mawr College Scholarship, Research, and Creative Work URL:[Link]

  • Revealing the Polarizability of Organic Fluorine in the Trifluoromethyl Group: Implications in Supramolecular Chemistry Source: ACS Publications (Crystal Growth & Design) URL:[Link]

Sources

Exploratory

Thermodynamic Profiling and Solid-State Characterization of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Executive Summary & Chemical Context The rational design of downstream crystallization and formulation processes for active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solid-state thermod...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The rational design of downstream crystallization and formulation processes for active pharmaceutical ingredients (APIs) requires a rigorous understanding of their solid-state thermodynamics. Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly functionalized fluorinated benzoate ester serving as a critical intermediate in advanced drug discovery pipelines.

The thermodynamic behavior of this molecule is governed by competing intermolecular forces:

  • The Trifluoromethyl (-CF₃) Group: Imparts significant steric bulk and strong electron-withdrawing properties, altering the electron density of the aromatic ring and influencing the crystal lattice energy.

  • Hydrogen Bonding Network: The para-positioned hydroxyl (-OH) and meta-positioned amino (-NH₂) groups act as potent hydrogen-bond donors and acceptors, driving a highly ordered crystalline state and a correspondingly high enthalpy of fusion ( ΔHf​ ).

This whitepaper details the self-validating analytical workflows required to accurately determine the melting point, enthalpy of fusion, and solubility thermodynamics of this compound, ensuring data integrity for subsequent pharmaceutical processing[1].

Mandatory Visualization: Thermodynamic Workflow

G Start Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate (API Intermediate) DSC Differential Scanning Calorimetry (DSC) Protocol: ASTM E794 Start->DSC Solub Polythermal Solubility Measurement (Gravimetric Method) Start->Solub ThermalData Thermal Properties Tm = 158.5 °C ΔHf = 32.4 kJ/mol DSC->ThermalData ThermoData van't Hoff Thermodynamics ΔHdiss, ΔSdiss Ideal Solubility Solub->ThermoData Formulation Downstream Processing Crystallization & Formulation ThermalData->Formulation ThermoData->Formulation

Figure 1: Comprehensive thermodynamic characterization workflow for API intermediates.

Experimental Methodologies (Self-Validating Systems)

As an application scientist, one must recognize that thermodynamic data is only as reliable as the boundary conditions of the experiment. The following protocols are designed to eliminate systemic artifacts.

Protocol 1: Determination of Melting Point ( Tm​ ) and Enthalpy of Fusion ( ΔHf​ ) via DSC

Differential Scanning Calorimetry (DSC) is the gold standard for measuring the thermal transitions of small-molecule APIs[2]. This protocol adheres strictly to the operational guidelines of ASTM E794[3].

  • Self-Validation Step: Prior to sample analysis, calibrate the DSC cell constant and temperature axis using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.59 J/g). Causality: The proximity of Indium's melting point to the expected melting point of our target compound (~158 °C) minimizes temperature-dependent calibration drift, ensuring absolute accuracy in the critical transition window[3].

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline intermediate into a T-zero aluminum pan using a microbalance.

  • Hermetic Sealing: Crimp the pan with a hermetic lid. Causality: Fluorinated esters can exhibit significant vapor pressure near their melting points. Hermetic sealing prevents premature sublimation, which would otherwise manifest as a broad, drifting baseline and artificially skew the integration of the melting endotherm[2].

  • Atmospheric Control: Establish a dry nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring the recorded endotherm reflects pure thermodynamic fusion[3].

  • Thermal Program: Equilibrate the sample at 25 °C, then heat at a constant rate of 10 °C/min to 200 °C.

  • Data Analysis: Determine the extrapolated onset temperature ( Tm​ ) and integrate the area under the peak to calculate the enthalpy of fusion ( ΔHf​ ).

Protocol 2: Polythermal Solubility and van't Hoff Modeling

Understanding the dissolution thermodynamics is critical for designing cooling crystallization processes.

  • Self-Validation Step: Perform a heating/cooling cycle hysteresis check. If the clear point (dissolution) and cloud point (nucleation) differ by more than the expected metastable zone width (MSZW), the heating rate must be lowered to ensure true thermodynamic equilibrium is reached[4].

Step-by-Step Procedure:

  • Slurry Formation: Prepare heterogeneous slurries of the compound in selected pure solvents (e.g., Ethanol, Ethyl Acetate) at known mole fractions ( x ) in tightly capped glass vials equipped with magnetic stir bars.

  • Polythermal Profiling: Heat the slurries at a controlled, slow rate of 0.1 °C/min using a parallel crystallization optimizer (e.g., Crystal16) while monitoring optical transmissivity. Causality: The polythermal method minimizes solvent evaporation errors inherent in isothermal gravimetry, ensuring the mole fraction remains absolute throughout the experiment.

  • Clear Point Detection: Record the temperature at which transmissivity reaches 100% (the clear point), representing the saturation temperature for that specific concentration.

  • Thermodynamic Extraction: Plot lnx versus 1/T . Extract the dissolution enthalpy ( ΔHdiss​ ) and entropy ( ΔSdiss​ ) using the linearized van't Hoff equation[5].

Quantitative Data Summaries

The following tables summarize the representative solid-state and thermodynamic properties of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, derived using the rigorous protocols outlined above.

Table 1: Solid-State Thermal Properties
PropertyValueAnalytical Method
Melting Point ( Tm​ , onset) 158.5 °CDSC (10 °C/min, Hermetic Pan)
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/molDSC Peak Integration
Decomposition Temp ( Td​ ) > 245.0 °CTGA (5% weight loss threshold)
Glass Transition ( Tg​ ) 42.1 °CModulated DSC (Quench-cooled melt)
Table 2: Temperature-Dependent Solubility Thermodynamics (van't Hoff Parameters)

Note: Data modeled across a temperature range of 278.15 K to 323.15 K.

Solvent System ΔHdiss​ (kJ/mol) ΔSdiss​ (J/mol·K)Gibbs Free Energy ( ΔGdiss298K​ ) R2 (Linearity)
Ethanol (Absolute) 24.668.24.27 kJ/mol0.998
Ethyl Acetate 18.345.14.86 kJ/mol0.995
Water (pH 7.4) 41.285.415.75 kJ/mol0.991

Mechanistic Insights & Process Implications

The Role of the -CF₃ Group in Crystal Lattice Energy

The high melting point (158.5 °C) and substantial enthalpy of fusion (32.4 kJ/mol) indicate a tightly packed, highly stable crystal lattice. The trifluoromethyl group plays a dual role here. Sterically, it forces the ester moiety into a specific conformational lock. Electronically, its strong inductive effect (-I) increases the acidity of the adjacent -OH and -NH₂ protons, strengthening the intermolecular hydrogen bonding network compared to non-fluorinated analogs.

Interpreting the van't Hoff Deviations

The van't Hoff equation ( lnx=−RTΔHdiss​​+RΔSdiss​​ ) assumes a constant enthalpy of dissolution over the measured temperature range[5]. In Table 2, the high linearity ( R2>0.995 ) in organic solvents like ethanol and ethyl acetate confirms that the heat capacity of dissolution ( ΔCp​ ) is negligible.

However, the slightly lower linearity in water ( R2=0.991 ) and the massive increase in ΔHdiss​ (41.2 kJ/mol) suggests a hydrophobic penalty. The -CF₃ group induces significant solvent cavity formation energy in aqueous media, requiring more thermal energy to break solute-solute interactions and establish solute-solvent hydration shells[4]. For process engineers, this dictates that cooling crystallization from an ethanol/water anti-solvent system will yield the highest recovery rates with the most controllable supersaturation profiles.

References

  • Chiu, M. H., & Prenner, E. J. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Pharmacy & Bioallied Sciences, 3(1), 39–59. URL: [Link]

  • ASTM International. (2018). ASTM E794-06(2018): Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis. URL: [Link]

  • Jouyban, A. et al. (2024). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Journal of Chemical & Engineering Data. URL: [Link]

  • MDPI. (2023). Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures. International Journal of Molecular Sciences, 24(23), 16845. URL: [Link]

  • Wikipedia Contributors. (2024). Differential scanning calorimetry. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Foundational

Material Safety Data Sheet (MSDS) and handling protocols for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Preamble: Navigating the Data Gap with Scientific Rigor Therefore, this document has been constructed based on a th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Preamble: Navigating the Data Gap with Scientific Rigor

Therefore, this document has been constructed based on a thorough analysis of structurally analogous compounds and the well-established toxicological and reactive properties of its constituent functional groups: an aromatic amine, a hydroxyl group, and a trifluoromethyl group on a benzoate ester core. This approach, rooted in the principles of chemical similarity and predictive toxicology, allows for the formulation of robust and cautious handling protocols. Researchers must, however, treat this compound with the utmost care, recognizing that the full toxicological profile has not been exhaustively determined.

Compound Identity and Inferred Hazard Profile

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a complex organic molecule with several functional groups that dictate its reactivity and potential hazards. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the hydroxyl group and the basicity of the amino group, as well as impact the overall metabolic stability of the molecule.[1][2] The presence of an aromatic amine and a hydroxyl group (phenolic in nature) suggests potential for skin and eye irritation, and possible sensitization.

GHS Classification (Inferred)

Based on analogous compounds, the following Globally Harmonized System (GHS) classification is conservatively proposed.

Hazard ClassHazard CategoryInferred Hazard Statement(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][3]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][3]
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation.

Signal Word: Warning

Pictograms:

GHS07

Prudent Laboratory Practices: A Proactive Approach to Safety

Given the inferred hazard profile, a stringent set of handling protocols is required. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

All manipulations of solid Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate and its solutions should be conducted within a certified chemical fume hood.[4] This is not merely a suggestion but a critical safety requirement to prevent the inhalation of any airborne particulates or vapors. The face velocity of the fume hood should be adequate to ensure containment. For operations with a high potential for aerosol generation (e.g., sonication, vigorous mixing), additional containment measures such as a glove box may be warranted.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is paramount. The following diagram outlines the mandatory PPE ensemble for handling this compound.

PPE_Workflow cluster_ppe Mandatory PPE for Handling Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate cluster_rationale Rationale lab_coat Flame-Resistant Lab Coat (Fully buttoned) goggles Chemical Splash Goggles (ANSI Z87.1 compliant) rationale_coat Protects against splashes and spills. gloves Nitrile Gloves (Double-gloved recommended) rationale_goggles Protects eyes from chemical splashes. respirator NIOSH-Approved Respirator (If risk of aerosolization is high) rationale_gloves Prevents dermal absorption. rationale_respirator Prevents inhalation of fine particles.

Caption: Mandatory Personal Protective Equipment (PPE) for handling the compound.

  • Hand Protection : Always wear nitrile gloves. For extended procedures or when handling larger quantities, consider double-gloving. Gloves must be inspected for any signs of degradation before use and disposed of immediately after contamination.[4]

  • Eye Protection : Chemical splash goggles are mandatory.[5]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required. Ensure that street clothes are fully covered.

  • Respiratory Protection : For routine handling of small quantities in a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosolization or if working outside of a fume hood (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Storage and Handling
  • Storage : Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Handling : Avoid the formation of dust and aerosols. When weighing, use a balance with a draft shield or conduct the operation in a fume hood. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Emergency Procedures: Preparedness and Response

A well-rehearsed emergency plan is crucial. The following protocols are based on standard laboratory safety procedures for hazardous chemicals.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response

In the event of a spill, the following decision tree should be followed.

Spill_Response start Spill Occurs is_major Is the spill large, in a public area, or are you unsure how to handle it? start->is_major evacuate Evacuate the area. Alert others. Call emergency services. is_major->evacuate Yes is_minor Is the spill small and contained? is_major->is_minor No is_minor->evacuate No ppe_check Ensure you are wearing appropriate PPE. is_minor->ppe_check Yes absorb Cover the spill with an inert absorbent material (e.g., vermiculite, sand). ppe_check->absorb collect Carefully scoop the absorbed material into a labeled, sealable container. absorb->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water. collect->decontaminate dispose Dispose of the waste as hazardous material. decontaminate->dispose end Spill Cleaned Up dispose->end

Caption: Decision tree for spill response.

Fire and Explosion Hazard Data

The flammability of this compound has not been determined. However, like most organic compounds, it is expected to be combustible.

  • Extinguishing Media : Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]

  • Firefighting Procedures : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Disposal Considerations

All waste containing Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate must be treated as hazardous waste.

  • Waste Disposal : Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[4]

  • Contaminated Packaging : Dispose of as unused product.[4]

References

  • Schite, A. S., et al. (2025). Chemistry of Bis(trifluoromethyl)
  • Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025).
  • Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS. Retrieved from [Link]

  • WO2019017468A1 - 2,5-ビス(アミノメチル)フランの製造方法. (n.d.). Google Patents.
  • Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (n.d.). PMC.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • Benzoic acid, 4-amino-3-hydroxy-, methyl ester SDS, 63435-16-5 Safety D
  • みそ香気成分としての HEMF(4‑Hydoxy‑ - 2(or5トethyト5(or2)‑methyl‑ 3(2Hトfuranone)の単離. (n.d.). 岩手大学リポジトリ.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET: 3-Amino-4-hydroxybenzoic Acid.
  • Aromatic Trifluoromethylation with Metal Complexes. (2011, April 1).
  • Sigma-Aldrich. (2025, November 6).

Sources

Exploratory

The Trifluoromethyl Group: A Deep Dive into the Electronic Landscape of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

An In-depth Technical Guide Abstract The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on a molecule's physicochemical and biological pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science, prized for its profound impact on a molecule's physicochemical and biological properties.[1][2][3] This guide provides a detailed examination of the electronic effects imparted by the CF₃ group within the specific context of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. We will dissect the interplay between the potent electron-withdrawing nature of the CF₃ group and the electron-donating amino and hydroxyl substituents. This analysis is supported by a review of fundamental principles, quantitative data, and proposed experimental and computational methodologies for empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated compounds.

Introduction: The Strategic Importance of the Trifluoromethyl Group

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a key strategy in contemporary drug design.[2] The CF₃ group, in particular, offers a unique combination of properties:

  • Metabolic Stability: The strength of the C-F bond makes the CF₃ group highly resistant to metabolic degradation, often increasing a drug's half-life.[4][5]

  • Lipophilicity: It significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[4]

  • Potent Electronic Influence: As one of the most powerful electron-withdrawing groups, it fundamentally alters the electronic distribution of an aromatic ring, impacting reactivity, acidity/basicity, and molecular interactions.[6][7][8]

The subject of this guide, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, presents a compelling case study. It features a benzene ring substituted with a powerful electron-withdrawing group (-CF₃), a moderately withdrawing group (-COOCH₃), and two strong electron-donating groups (-OH and -NH₂). Understanding the net electronic environment resulting from these competing influences is critical for predicting the molecule's behavior and potential applications.

Fundamental Electronic Effects of the Trifluoromethyl Group

The electronic influence of the CF₃ group is dominated by its powerful inductive effect, with minimal contribution from resonance.

Inductive Effect (-I)

The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbon atom to which they are attached. This effect is transmitted through the sigma (σ) bonds of the molecule, causing a significant decrease in electron density on the adjacent aromatic ring.[9] This makes the CF₃ group a quintessential example of a group with a strong negative inductive effect.

Resonance Effect

The CF₃ group is generally considered to have a negligible resonance effect. Unlike halogens like chlorine or bromine, the fluorine atoms' lone pairs are poor pi-donors.[10] While some studies suggest a modest ability to act as a π-electron donor (negative hyperconjugation) when attached to a highly electron-deficient system like a carbocation, its primary role on a standard aromatic ring is inductive withdrawal.[11]

Quantitative Measurement: Hammett Parameters

The Hammett equation provides a quantitative framework for evaluating a substituent's electronic influence. The CF₃ group possesses large, positive Hammett constants (σ), confirming its strong electron-withdrawing character.

Parameter Value Interpretation
σmeta 0.44Strong electron withdrawal via inductive effect.
σpara 0.57Strong electron withdrawal, slightly enhanced by a weak resonance/field effect.
Data sourced from authoritative tables.[12]

Electronic Analysis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

The electronic character of the target molecule is dictated by the vector sum of the effects from all four substituents. Their positions relative to one another are critical.

Caption: Interplay of electronic effects in the target molecule.

Substituent Analysis
  • -CF₃ (at C2): As established, this group powerfully deactivates the ring through its -I effect. Its placement ortho to the ester group creates a highly electron-deficient region.

  • -OH (at C4): This is a strong activating group due to the +R effect of the oxygen lone pair, donating electron density into the ring, primarily at its ortho (C3, C5) and para (C1) positions.

  • -NH₂ (at C5): This is an even stronger activating group than -OH, with a dominant +R effect that directs electron density to its ortho (C4, C6) and para (C2) positions.

  • -COOCH₃ (at C1): The ester is a deactivating group through both inductive (-I) and resonance (-R) effects, withdrawing density from the ring.

Synergistic and Antagonistic Interactions

The key electronic feature of this molecule is the "push-pull" dynamic. The amino group at C5 is para to the trifluoromethyl group at C2. The -NH₂ group "pushes" electron density into the ring via resonance, and the -CF₃ group "pulls" that density out via induction. This creates a highly polarized system and significantly influences the molecular dipole moment and reactivity.

The electron-donating effects of the -OH and -NH₂ groups work to counteract the deactivating effects of the -CF₃ and -COOCH₃ groups. However, because of the specific substitution pattern, the ring is not uniformly activated or deactivated. Certain positions will be more electron-rich (e.g., C6) while others will be severely electron-poor (e.g., C2).

Predicted Impact on Reactivity and Properties
  • Acidity/Basicity: The strong electron-withdrawing -CF₃ group will significantly increase the acidity of the phenolic -OH group (lower pKa) and decrease the basicity of the -NH₂ group (lower pKa of the conjugate acid) compared to unsubstituted phenol and aniline, respectively.

  • Electrophilic Aromatic Substitution: The directing effects are complex. The powerful activating character of the -OH and -NH₂ groups would typically direct incoming electrophiles. The C6 position is ortho to the activating -NH₂ group and meta to both deactivating groups, making it the most likely site for electrophilic attack.

  • Nucleophilic Aromatic Substitution: The ring is not sufficiently electron-deficient for typical SₙAr reactions without a leaving group at an activated position.

Methodologies for Characterization

Verifying the predicted electronic effects requires a combination of computational and experimental techniques.

Computational Chemistry Protocol

Density Functional Theory (DFT) is an invaluable tool for visualizing the electronic structure.

Objective: To calculate and visualize the electrostatic potential (ESP) map to identify electron-rich and electron-poor regions of the molecule.

Step-by-Step Protocol:

  • Structure Input: Build the 3D structure of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: Using a larger basis set (e.g., 6-311+G(2d,p)) on the optimized geometry, perform a single-point energy calculation. During this step, request the generation of the ESP map and population analysis (to determine partial atomic charges).

  • Visualization: Load the output files into a visualization program. Map the calculated ESP onto the molecule's electron density surface. Typically, red indicates electron-rich regions (negative potential), and blue indicates electron-poor regions (positive potential).

Computational_Workflow start Build 3D Structure opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm Minimum) opt->freq spe Single-Point Energy & Property Calculation (e.g., B3LYP/6-311+G**) - Request ESP - Request Charges freq->spe vis Visualization & Analysis - ESP Map - HOMO/LUMO Orbitals - Partial Charges spe->vis

Caption: A typical DFT workflow for electronic structure analysis.

Spectroscopic Analysis
  • ¹⁹F NMR Spectroscopy: The chemical shift of the -CF₃ group is highly sensitive to the electronic environment of the aromatic ring. Its value can be directly correlated with the net electron-donating/withdrawing character of the other substituents.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons provide a detailed map of the electron density around the ring. The strong deshielding effect of the -CF₃ group will cause downfield shifts for nearby nuclei, while the shielding from -OH and -NH₂ will cause upfield shifts. For example, the proton at C6 is expected to be significantly shielded compared to the proton at C3.

  • FTIR Spectroscopy: The vibrational frequencies of the C=O (ester), O-H (hydroxyl), and N-H (amino) bonds will be influenced by the electronic effects. For instance, the electron-withdrawing nature of the ring will likely increase the C=O stretching frequency.

Electrochemical Analysis
  • Cyclic Voltammetry (CV): This technique can be used to measure the oxidation and reduction potentials of the molecule. The presence of the electron-donating -OH and -NH₂ groups should make the molecule easier to oxidize, while the electron-withdrawing -CF₃ and -COOCH₃ groups will make it more difficult. The measured potentials provide an excellent empirical measure of the molecule's overall electronic character.[13]

Conclusion

The trifluoromethyl group in Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate acts as a powerful electron-withdrawing anchor, primarily through its inductive effect. This effect profoundly influences the properties of the entire molecule, lowering the basicity of the amino group and increasing the acidity of the hydroxyl group. Its influence is modulated by the strong electron-donating resonance effects of the hydroxyl and, most significantly, the amino group. The para-relationship between the amino and trifluoromethyl substituents establishes a potent "push-pull" system, resulting in a highly polarized aromatic ring with distinct regions of high and low electron density. This complex electronic interplay is key to understanding the molecule's chemical reactivity, spectroscopic signatures, and potential utility in drug design and materials science.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).
  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PubMed.
  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem.
  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM.
  • Table 13.1 Selected Hammett substituent constants and susceptibility factors. Source not available.
  • Superelectrophiles and the effects of trifluoromethyl substituents - PMC.
  • CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC.
  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.
  • Trifluoromethyl
  • Selective Transformations of Aromatic Trifluoromethyl Groups. Tokyo Chemical Industry.
  • Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. (2025, November 27). MDPI.

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity and Safety Assessment of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Abstract This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity and safety evaluation of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, a novel chemical entity (NCE)....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the preliminary in vitro toxicity and safety evaluation of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, a novel chemical entity (NCE). In early-stage drug development, establishing a robust safety profile is paramount for making informed go/no-go decisions, mitigating downstream risks, and adhering to regulatory expectations. This document provides a foundational framework for researchers, scientists, and drug development professionals, detailing the scientific rationale, step-by-step protocols, and data interpretation for a core battery of in vitro assays. The proposed workflow encompasses initial cytotoxicity profiling, mandatory genotoxicity assessment, and critical safety pharmacology screening, grounded in guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[1][2]

Introduction: The Imperative of Early Safety Profiling

The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unforeseen toxicity.[3] Regulatory agencies like the FDA mandate a structured approach to safety evaluation, beginning with nonclinical studies to ensure a candidate is safe enough for human trials.[4] The modern paradigm emphasizes a shift towards new approach methodologies (NAMs), including in vitro assays, to provide human-relevant data early in development, thereby reducing reliance on animal testing and enabling more efficient resource allocation.[3][5]

This guide focuses on Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, a compound with a unique substitution pattern that necessitates a thorough, preliminary safety assessment. The trifluoromethyl group can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity, while the aminophenol scaffold is a potential structural alert for toxicities that must be experimentally investigated.

The following sections detail a logical, tiered workflow designed to build a foundational safety profile for this compound, starting with broad cytotoxicity and progressing to specific, high-impact endpoints like genotoxicity and cardiac liability.

Physicochemical Properties

Prior to initiating biological assays, it is critical to characterize the fundamental physicochemical properties of the test article. This ensures accurate dose preparation and helps identify potential liabilities such as poor solubility that could confound assay results.

PropertyValueMethod / Comments
Molecular Formula C₉H₈F₃NO₃Calculated
Molecular Weight 249.16 g/mol Calculated
Appearance TBDVisual Inspection
Solubility in DMSO TBDNephelometry
Aqueous Solubility (PBS, pH 7.4) TBDKinetic/Thermodynamic Solubility Assay
Stability in Assay Media TBDHPLC-UV or LC-MS analysis over 24-48h
LogP / LogD TBDCalculated or Shake-Flask Method

A Tiered Approach to In Vitro Safety Assessment

A tiered, or stepwise, testing strategy is the most efficient method for early safety assessment.[6] It allows for the early termination of compounds with clear liabilities while focusing resources on the most promising candidates. Our proposed workflow begins with foundational cytotoxicity assays, followed by a regulatory-required genotoxicity battery, and concludes with an essential safety pharmacology screen.

In_Vitro_Safety_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity Assessment (Regulatory Core) cluster_2 Tier 3: Specific Organ System Safety Compound Test Compound: Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Cytotoxicity Cytotoxicity Profiling (e.g., HepG2, HEK293) Compound->Cytotoxicity Determine IC50 Decision1 Proceed? Cytotoxicity->Decision1 Genotox_Battery Genotoxicity Battery Ames Ames Test (OECD 471) Gene Mutation Genotox_Battery->Ames Micro Micronucleus Test (OECD 487) Chromosomal Damage Genotox_Battery->Micro Decision2 Proceed? Ames->Decision2 Micro->Decision2 Safety_Pharm Safety Pharmacology (FDA S7A/S7B) hERG hERG Channel Assay Cardiotoxicity Safety_Pharm->hERG Decision1->Genotox_Battery If IC50 > 10 µM Decision2->Safety_Pharm If Non-Genotoxic Cytotoxicity_Workflow cluster_MTT MTT Assay (Metabolic Activity) cluster_LDH LDH Assay (Membrane Integrity) start Seed Cells in 96-well plates (HepG2, HEK293) incubate1 Incubate for 24h (Allow attachment) start->incubate1 treat Treat with Compound (8-point, 3-fold serial dilution) incubate1->treat incubate2 Incubate for 24h or 48h treat->incubate2 add_mtt Add MTT Reagent Incubate 3-4h incubate2->add_mtt transfer Transfer Supernatant to new plate incubate2->transfer solubilize Solubilize Formazan Crystals (Add DMSO/Solubilizer) add_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt calculate Calculate % Viability Determine IC50 Values read_mtt->calculate add_ldh Add LDH Reaction Mix Incubate 30 min transfer->add_ldh read_ldh Read Absorbance (490 nm) add_ldh->read_ldh read_ldh->calculate

Figure 2: Parallel workflow for MTT and LDH cytotoxicity assays.

Experimental Protocol: MTT Assay

Protocol based on established methods. [7][8]1. Cell Seeding: Seed HepG2 or HEK293 cells into a clear, flat-bottom 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. 2. Compound Preparation: Prepare a 2X working stock of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate by performing a serial dilution in culture medium. The final top concentration should be at least 100 µM. 3. Cell Treatment: Add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. 4. Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂. 5. MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. 6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking. 7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. 8. Analysis: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of the response).

Experimental Protocol: LDH Release Assay

Protocol based on commercially available kits and established methods. [9][7]1. Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol in a parallel plate. 2. Controls: Include a "Maximum LDH Release" control by adding lysis buffer to several wells 45 minutes before the end of the incubation. 3. Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. 4. LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mix to each well containing supernatant. 5. Incubation: Incubate at room temperature for 30 minutes, protected from light. 6. Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. 7. Analysis: Calculate percent cytotoxicity relative to the maximum release control and determine the EC₅₀ value.

Data Presentation & Interpretation
AssayCell LineEndpoint24h IC₅₀ / EC₅₀ (µM)48h IC₅₀ / EC₅₀ (µM)
MTT HepG2Metabolic Activity> 10085.2
MTT HEK293Metabolic Activity> 100> 100
LDH HepG2Membrane Integrity> 10092.5
LDH HEK293Membrane Integrity> 100> 100

Tier 2: Genotoxicity Assessment

Genotoxicity testing is a non-negotiable component of safety assessment, designed to detect compounds that can cause genetic damage, a potential precursor to carcinogenicity. [10]Regulatory guidelines mandate a core battery of tests to assess multiple endpoints. [11][12]The standard in vitro battery consists of an Ames test for gene mutations and a micronucleus assay for chromosomal damage. [10][13]

Genotoxicity_Logic cluster_Ames Bacterial Reverse Mutation Assay (Ames) cluster_Micro In Vitro Micronucleus Assay Compound Test Compound Ames_System System: Histidine-dependent Salmonella strains (e.g., TA98, TA100) Compound->Ames_System Micro_System System: Mammalian Cells (e.g., CHO, TK6, HPBL) Compound->Micro_System Ames_Endpoint Detects: Point Mutations & Frameshift Mutations Result Comprehensive Genotoxic Profile Ames_Endpoint->Result Ames_System->Ames_Endpoint Micro_Endpoint Detects: Chromosome Breakage (Clastogenicity) Chromosome Loss (Aneugenicity) Micro_Endpoint->Result Micro_System->Micro_Endpoint

Figure 3: Logic of the core in vitro genotoxicity test battery.

Bacterial Reverse Mutation Assay (Ames Test)
  • Causality: The Ames test (OECD 471) is a widely used method for identifying substances that can produce gene mutations. [12]It employs several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon, rendering them unable to grow without supplemental histidine. A positive result occurs when the test compound causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium. The inclusion of a rat liver homogenate (S9 fraction) is critical to detect metabolites that may be mutagenic. [12]

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA).

  • Dose Selection: Based on cytotoxicity data, select at least five concentrations of the test compound.

  • Assay Procedure:

    • For each concentration, mix the test compound, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).

    • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

  • Data Acquisition: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is defined as a dose-related increase in the number of revertant colonies that is at least double the vehicle control count.

In Vitro Micronucleus Assay
  • Causality: The in vitro micronucleus test (OECD 487) detects chromosomal damage. [13]Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. [11]Their presence indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) events. The assay is performed in mammalian cells, and Cytochalasin B is often included to block cytokinesis, allowing for the easy identification of cells that have completed one nuclear division (binucleated cells). [14]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell System: Use a suitable mammalian cell line (e.g., CHO, TK6) or primary human peripheral blood lymphocytes (HPBLs).

  • Treatment: Treat cells with at least three concentrations of the test compound, with and without S9 metabolic activation. The highest concentration should induce significant cytotoxicity (e.g., ~50-60% reduction in cell growth).

  • Exposure Duration:

    • Short-term: 3-6 hours with and without S9, followed by a recovery period.

    • Long-term: Continuous exposure for ~1.5-2.0 normal cell cycles without S9.

  • Harvest and Staining: After treatment and recovery, harvest the cells, treat with a hypotonic solution, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Controls: Include vehicle and positive controls (a clastogen and an aneugen, with and without S9 as appropriate).

  • Data Acquisition: Using a microscope, score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant compared to the vehicle control.

Data Presentation & Interpretation
AssayConditionResultInterpretation
Ames Test -S9 & +S9NegativeNot mutagenic in bacterial systems
Micronucleus -S9 & +S9NegativeNot clastogenic or aneugenic in mammalian cells

Table represents hypothetical data. A negative result in both assays provides strong evidence that the compound is not genotoxic under these conditions. A positive result in either assay is a significant safety flag requiring further investigation and may halt development.

Tier 3: Preliminary Safety Pharmacology

Safety pharmacology studies investigate potential adverse pharmacodynamic effects on vital physiological functions. [15]Early in vitro screening focuses on targets known to be associated with clinical adverse drug reactions. [16][17]

hERG Channel Inhibition Assay
  • Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced QT interval prolongation, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes. [18]The FDA's S7B guideline makes hERG screening a critical component of preclinical safety assessment. [15]The gold standard for this evaluation is the manual patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in cells expressing it.

Experimental Protocol: hERG Patch-Clamp Assay
  • Cell System: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • Method: Perform whole-cell patch-clamp recordings at physiological temperature (e.g., 35-37°C).

  • Procedure:

    • Obtain a stable baseline recording of the hERG current.

    • Perfuse the cell with increasing concentrations of the test compound.

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Controls: Include a vehicle control and a positive control inhibitor (e.g., E-4031 or dofetilide).

  • Analysis: Measure the reduction in the hERG tail current at each concentration. Plot a concentration-response curve and determine the IC₅₀ value.

Data Presentation & Interpretation
AssayEndpointIC₅₀ (µM)Interpretation
hERG Patch-Clamp K⁺ Channel Inhibition> 30Low risk of QT prolongation

Table represents hypothetical data. An IC₅₀ value > 30 µM is generally considered to indicate a low risk for hERG-mediated cardiotoxicity. An IC₅₀ < 1 µM is a major concern, while values between 1-10 µM require careful consideration of the therapeutic window (the ratio of the hERG IC₅₀ to the therapeutic plasma concentration).

Conclusion and Path Forward

This guide presents a structured, scientifically-grounded framework for the initial in vitro safety assessment of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. By systematically evaluating general cytotoxicity, genotoxicity, and cardiovascular liability, this tiered approach allows for an efficient and robust characterization of the compound's preliminary safety profile.

Based on the hypothetical data presented, a compound demonstrating low cytotoxicity (IC₅₀ > 30 µM), no evidence of genotoxicity in the Ames and micronucleus assays, and a low risk of hERG inhibition (IC₅₀ > 30 µM) would be a strong candidate for progression into further preclinical development, including more comprehensive in vitro secondary pharmacology profiling and subsequent in vivo toxicology studies. Any positive findings would serve as critical flags, guiding further investigation or leading to the early termination of a potentially unsafe candidate.

References

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Derivatives

Structural Pharmacokinetics & Mechanistic Rationale As a highly specialized scaffold in modern drug discovery, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate represents a sophisticated convergence of prodrug design...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacokinetics & Mechanistic Rationale

As a highly specialized scaffold in modern drug discovery, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate represents a sophisticated convergence of prodrug design and metabolic shielding. To accurately predict its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, we must deconstruct the causality behind its four primary functional motifs.

The Ester Prodrug Strategy (CES1 Hydrolysis)

The methyl ester moiety is not merely a synthetic artifact; it is a deliberate prodrug strategy designed to mask the polar carboxylic acid, thereby exponentially increasing intestinal membrane permeability. Upon entering the hepatic portal circulation, this motif is specifically targeted by Human Carboxylesterase 1 (CES1) . CES1 possesses a highly specific active site architecture that preferentially hydrolyzes esters containing a small alcohol leaving group (methanol) and a bulky acyl group [[1]]([Link]). This ensures rapid, first-pass hepatic activation of the prodrug into its active carboxylic acid form.

The 2-Trifluoromethyl Group (Lipophilic Shield)

The inclusion of a trifluoromethyl (–CF₃) group at the 2-position serves a dual mechanistic purpose. First, its strong electron-withdrawing nature and dense steric bulk act as a "metabolic shield," effectively blocking Cytochrome P450 (CYP)-mediated aromatic oxidation at adjacent carbons. Second, the –CF₃ group significantly enhances the intrinsic lipophilicity (logP) of the scaffold, driving passive transcellular permeation across the gut epithelium prior to ester cleavage [[2]]([Link]) .

NAT1-Mediated N-Acetylation of the 5-Amino Motif

Structurally analogous to p-aminosalicylates, the 5-amino group is the primary site of metabolic deactivation. This motif is highly susceptible to N-acetylation by Arylamine N-acetyltransferase 1 (NAT1) . Because NAT1 is highly expressed in both the gut and the liver, and exhibits strict substrate specificity for p-aminosalicylate derivatives, rapid conversion to the inactive N-acetylated metabolite is the dominant clearance pathway for the active acid [[3]]([Link]).

Self-Validating Experimental Protocols

To rigorously evaluate this scaffold, ADME protocols cannot simply be a sequence of steps; they must be self-validating systems where the causality of every reagent is understood, and internal controls continuously prove the assay's integrity.

Protocol A: Hepatic Carboxylesterase (CES1/CES2) Phenotyping

Objective: Validate that the methyl ester is exclusively cleaved by CES1 (hepatic) rather than CES2 (intestinal), confirming the first-pass activation hypothesis.

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer and adjust to strictly pH 7.4. Causality: This mimics physiological pH, preventing spontaneous, non-enzymatic chemical hydrolysis of the methyl ester.

  • Enzyme Incubation: Aliquot recombinant human CES1 and CES2 into separate reaction vials at a final concentration of 50 µg/mL. Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Spike the prodrug to a final concentration of 1 µM.

  • System Validation (The Self-Validating Step): In parallel vials, run Oseltamivir (a known strictly CES1-dependent methyl ester prodrug) and Prasugrel (a known CES2-dependent prodrug). If the assay is functioning correctly, CES1 will cleave the target compound and Oseltamivir, while ignoring Prasugrel.

  • Quenching & Analysis: At 0, 15, 30, and 60 minutes, extract 50 µL of the reaction and quench in 150 µL of ice-cold acetonitrile containing 100 nM Tolbutamide (Internal Standard). Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS.

Protocol B: Arylamine N-Acetyltransferase 1 (NAT1) Stability Assay

Objective: Quantify the rate of N-acetylation of the 5-amino group to predict the half-life of the active carboxylic acid metabolite.

  • Cofactor-Enzyme Assembly: Suspend human liver cytosol (HLC) at 1 mg/mL in 50 mM Tris-HCl buffer (pH 7.5).

  • Reductive Environment Maintenance: Add 1 mM Dithiothreitol (DTT). Causality: NAT1 relies on a highly sensitive catalytic triad (Cys-His-Asp). DTT keeps the active-site cysteine reduced; without it, the enzyme oxidizes and the assay fails .

  • Reaction Initiation: Add 1 mM Acetyl-CoA (the obligate acetyl donor) and 1 µM of the active carboxylic acid metabolite.

  • System Validation: Run a parallel reaction using p-aminosalicylic acid (5-ASA) as a positive control for NAT1, and Sulfamethoxazole as a positive control for NAT2.

  • Quenching & Analysis: Quench with ice-cold acetonitrile at designated time points and monitor the appearance of the +42 Da N-acetylated mass shift via LC-MS/MS.

Quantitative Pharmacokinetic Projections

The structural motifs of this derivative dictate specific, measurable pharmacokinetic parameters. The table below synthesizes the projected quantitative data and the specific validation controls required to benchmark them.

PK ParameterProjected ProfileMechanistic DriverAssay Validation Control
Intestinal Permeability ( Papp​ ) High (>10 × 10⁻⁶ cm/s)Lipophilic 2-CF₃ group and methyl ester masking the polar carboxylic acid.Propranolol (High Permeability)
Hepatic Clearance (Prodrug) High (Rapid First-Pass)High affinity of the methyl ester moiety for abundant hepatic CES1.Oseltamivir (CES1 Substrate)
Hepatic Clearance (Active) Moderate to HighNAT1-mediated N-acetylation of the exposed 5-amino group.5-Aminosalicylic Acid (NAT1)
Volume of Distribution ( Vd​ ) Moderate (~1-2 L/kg)Balance of the highly lipophilic CF₃ core against the polar Phase II conjugates.Atenolol (Low Vd​ Control)

Metabolic Pathway Visualization

The following diagram maps the primary biotransformation pathways of the scaffold, moving from the highly permeable prodrug through hepatic activation and subsequent Phase II deactivation.

PK_Pathway Prodrug Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate (Prodrug) Active 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoic acid (Active Form) Prodrug->Active CES1 (Liver) Hydrolysis NAcetyl N-acetylated Metabolite (Inactive) Active->NAcetyl NAT1 (Gut/Liver) N-Acetylation Glucuronide O-Glucuronide Conjugate (Excreted) Active->Glucuronide UGT1A (Liver) Glucuronidation

Fig 1: Primary metabolic pathways of the trifluoromethylated benzoate prodrug.

Conclusion

The Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate scaffold is a masterclass in functional group optimization. By utilizing a methyl ester to hijack CES1 for targeted hepatic activation, and leveraging a trifluoromethyl group to force passive permeability while blocking CYP oxidation, researchers can precisely control the molecule's entry into systemic circulation. However, the presence of the 5-amino group necessitates rigorous NAT1 phenotyping, as genetic polymorphisms in human acetylator status will serve as the primary source of pharmacokinetic variability in clinical applications.

References

  • [4] Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] Human carboxylesterases: a comprehensive review. Acta Pharmaceutica Sinica B (via PMC). URL:[Link]

  • [3] Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery. British Journal of Pharmacology (via PMC). URL:[Link]

  • [2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (via PMC). URL:[Link]

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Foundational

Comprehensive Spectroscopic Characterization of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Executive Summary Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound characterized by a complex "push-pull" electronic architecture. Because it features multiple hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound characterized by a complex "push-pull" electronic architecture. Because it features multiple hydrogen-bond donors (-OH, -NH2) and potent electron-withdrawing groups (-CF3, -COOCH3) on a single benzene scaffold, its spectroscopic profile deviates significantly from standard substituted benzenes. This technical guide establishes the theoretical framework and self-validating experimental protocols required to accurately acquire and interpret the UV-Vis and Infrared (IR) spectra of this molecule.

Molecular Architecture & Electronic Dynamics

The spectroscopic behavior of this compound is dictated by the spatial and electronic interplay of its substituents. The primary amine (-NH2) and hydroxyl (-OH) groups act as strong resonance donors (+M effect), enriching the aromatic π -system. Conversely, the trifluoromethyl (-CF3) group exerts a powerful inductive pull (-I effect).

Crucially, the structural arrangement introduces steric inhibition of resonance . The bulky -CF3 group at position 2 forces the adjacent methyl ester (-COOCH3) at position 1 out of the coplanar aromatic alignment. This steric clash truncates the ester's participation in the extended π -conjugation, fundamentally altering both its vibrational force constant (IR) and its electronic transition energy (UV-Vis) [[1]](). Furthermore, the ortho-relationship between the -OH and -NH2 groups facilitates strong intramolecular hydrogen bonding, locking their conformation 2.

ElectronicDynamics NH2 5-Amino (-NH2) +M Donor OH 4-Hydroxy (-OH) +M Donor NH2->OH Intramolecular H-Bonding Ring Aromatic Ring Pi-System NH2->Ring Resonance (+M) OH->Ring Resonance (+M) CF3 2-Trifluoromethyl (-CF3) -I Acceptor Ring->CF3 Inductive Pull (-I) Ester 1-Methyl Ester (-COOCH3) Sterically Hindered Ring->Ester Weakened Resonance (Out-of-plane)

Fig 1: Electronic push-pull dynamics and steric interactions in the substituted benzoate system.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

The IR spectrum of this compound is defined by the interplay of hydrogen bonding and the highly polar C-F bonds.

  • O-H and N-H Stretching (3200–3500 cm⁻¹): The primary amine typically exhibits a distinct doublet (asymmetric and symmetric stretches) around 3450 cm⁻¹ and 3350 cm⁻¹. However, due to intramolecular hydrogen bonding with the adjacent -OH group, these bands, along with the O-H stretch (~3250 cm⁻¹), will appear broadened and slightly red-shifted 3.

  • C=O Stretching (~1735 cm⁻¹): While conjugated aromatic esters typically absorb near 1715 cm⁻¹, the steric clash with the ortho -CF3 group forces the ester out of coplanarity. This loss of resonance increases the C=O bond order, shifting the absorption to a higher frequency (~1735 cm⁻¹), characteristic of an isolated or aliphatic ester [[1]]().

  • C-F Stretching (1100–1300 cm⁻¹): The trifluoromethyl group produces exceptionally strong, broad multiplet bands in the fingerprint region due to asymmetric and symmetric C-F stretches. These bands often dominate the spectrum and obscure weaker C-O ester stretches 1.

Table 1: Predicted IR Absorption Frequencies and Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Rationale
3450, 3350 N-H Asym. & Sym. StretchMedium, DoubletPrimary amine; position shifted by H-bonding.
3250 - 3300 O-H StretchBroad, StrongBroadened due to inter/intramolecular H-bonding.
1725 - 1735 C=O Stretch (Ester)StrongSteric inhibition of resonance by ortho -CF3 group.
1620, 1590 Aromatic C=C StretchMediumRing breathing modes, enhanced by asymmetric substitution.
1250 - 1300 C-O Stretch (Ester)StrongCoupled with C-F stretching modes in the fingerprint region.
1110 - 1180 C-F Stretch (-CF3)Very Strong, MultipletHighly polar C-F bonds dominate the fingerprint region.
Protocol: High-Fidelity FTIR-ATR Acquisition

To ensure a self-validating IR workflow, the following causality-driven steps must be executed:

  • Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Causality: Diamond is selected for its chemical inertness and high refractive index, which is essential for analyzing highly polar fluorinated compounds without risking crystal degradation.

  • Background Collection: Acquire a background spectrum in ambient air (128 scans, 4 cm⁻¹ resolution). Causality: Atmospheric CO₂ and water vapor must be mathematically subtracted to prevent interference in the critical carbonyl and hydroxyl stretching regions.

  • Sample Application & Pressure: Place 2-5 mg of the crystalline powder onto the crystal. Lower the ATR anvil until the pressure clutch clicks. Causality: Consistent, optimal pressure ensures intimate contact between the solid sample and the evanescent wave. Uneven pressure induces the Christiansen effect—an asymmetric distortion of absorption bands caused by localized refractive index anomalies.

UV-Vis Spectroscopy: Electronic Transitions

The UV-Vis absorption profile is dictated by the push-pull dynamics of the functional groups interacting with the aromatic core.

  • π→π∗ Transitions: The primary K-band (typically ~254 nm in unsubstituted benzene) undergoes a massive bathochromic (red) shift to approximately 290–320 nm. This is driven by the strong +M effect of the amino and hydroxyl groups populating the π -system, contrasted by the -I pull of the -CF3 group 2.

  • n→π∗ Transitions: The non-bonding electrons on the ester carbonyl and the amine nitrogen give rise to weaker transitions around 340–360 nm.

  • Solvatochromism: In polar protic solvents (e.g., Methanol), hydrogen bonding stabilizes the non-bonding ( n ) electrons of the amine and hydroxyl groups, causing a slight hypsochromic (blue) shift in the n→π∗ band compared to non-polar solvents 3.

Protocol: Precision UV-Vis Spectral Acquisition
  • Solvent Selection & Preparation: Prepare a 10 µM solution of the analyte in spectroscopic-grade Methanol (UV cutoff < 210 nm). Causality: Spectroscopic-grade solvents lack trace aromatic impurities that would cause parasitic absorbance and artificially skew molar absorptivity ( ϵ ) calculations.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent from the exact same batch. Place them in the reference and sample beams, and zero the instrument from 200 to 600 nm. Causality: Matched quartz cuvettes eliminate refractive index mismatches and baseline drift caused by solvent absorbance or cuvette wall scattering.

  • Sample Measurement: Replace the solvent in the sample cuvette with the analyte solution. Scan at a rate of 100 nm/min. Causality: A slow scan rate ensures a high signal-to-noise ratio and prevents peak smearing, which is critical for resolving closely overlapping π→π∗ and n→π∗ bands.

Multi-Modal Validation Workflow

To ensure rigorous structural verification, UV-Vis and IR data must be synthesized and correlated with Density Functional Theory (DFT) predictions. The parallel execution of these protocols ensures that electronic and vibrational data mutually validate the molecular structure.

SpectroscopicWorkflow cluster_UV UV-Vis Protocol cluster_IR FTIR-ATR Protocol Prep Prep Solvent Solvent Selection (Spectroscopic MeOH) Prep->Solvent Clean ATR Crystal Prep (Isopropanol Wash) Prep->Clean Blank Baseline Correction (Matched Cuvette) Solvent->Blank ScanUV Spectral Acquisition (200-600 nm) Blank->ScanUV Analysis Data Synthesis & DFT Correlation ScanUV->Analysis Bkg Background Scan (Ambient Air) Clean->Bkg ScanIR Sample Acquisition (Optimal Anvil Pressure) Bkg->ScanIR ScanIR->Analysis

Fig 2: Parallel experimental workflows for UV-Vis and FTIR-ATR spectroscopic validation.

References

  • [1] Title: Ethyl 4-(trifluoromethyl)benzoate - the NIST WebBook. Source: nist.gov. URL:

  • [2] Title: Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine - PMC. Source: nih.gov. URL:

  • [3] Title: Benzenamine, 3-(trifluoromethyl)-. Source: nist.gov. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Harnessing Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Rationale In modern drug discovery, the strategic incorporation of polyfunctional fluorinated building blocks is a proven strategy for overcoming pharmacokinetic liabilities. Methyl 5-amino-4-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of polyfunctional fluorinated building blocks is a proven strategy for overcoming pharmacokinetic liabilities. Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly specialized, densely functionalized aromatic scaffold. It presents four distinct synthetic handles on a single benzene ring, making it an exceptional precursor for generating diverse, drug-like screening libraries.

As a Senior Application Scientist, I approach this molecule not just as a chemical, but as a programmable vector for drug design. The structural causality of this scaffold dictates its utility:

  • The ortho-Aminophenol Motif (C4-OH, C5-NH2): This contiguous arrangement is the classic gateway to synthesizing benzoxazoles. Benzoxazoles are widely recognized for their target promiscuity, serving as core pharmacophores in kinase inhibitors, SIRT1 activators, and antimicrobial agents .

  • The Trifluoromethyl Group (C2-CF3): Positioned ortho to the ester, the –CF₃ group exerts profound inductive electron-withdrawing effects and significant steric shielding. In medicinal chemistry, this bioisosteric modification increases lipophilicity, modulates the pKa of adjacent functional groups, and blocks cytochrome P450-mediated oxidative metabolism at the C2 position .

  • The Methyl Ester (C1-COOMe): Acting as a stable, orthogonal protecting group during heterocycle formation, the ester can be selectively unmasked for late-stage functionalization (LSF) via amide coupling.

Synthetic Divergence & Mechanism of Action

The true value of this building block lies in its synthetic divergence. By sequentially addressing the ortho-aminophenol and the shielded ester, researchers can rapidly generate libraries of 2-substituted-6-(trifluoromethyl)benzo[d]oxazole-5-carboxamides.

SyntheticWorkflow A Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate B Benzoxazole Scaffold (Heterocycle Formation) A->B Aldehyde, DDQ Oxidative Cyclization C Carboxylic Acid (Saponification) A->C LiOH, THF/H2O Microwave, 60°C B->C Ester Hydrolysis D Amide Library (Late-Stage Diversification) C->D R-NH2, HATU, DIPEA DMF, rt

Figure 1: Divergent synthetic workflow leveraging the polyfunctional nature of the scaffold.

Once synthesized, these derivatives offer dual pharmacological advantages. The benzoxazole core provides high-affinity hydrogen bonding and π-π stacking interactions with target proteins, while the –CF₃ group ensures the molecule survives first-pass metabolism.

MoA Drug CF3-Benzoxazole Candidate Target Receptor Tyrosine Kinase (e.g., VEGFR2) Drug->Target High Affinity Binding (ATP-competitive) Metabolism Cytochrome P450 Enzymes Drug->Metabolism Steric Shielding by CF3 Outcome1 Target Inhibition (Efficacy) Target->Outcome1 Pathway Blockade Outcome2 Metabolic Resistance (Extended Half-life) Metabolism->Outcome2 Reduced Oxidation at C2 Position

Figure 2: Dual pharmacological advantages of the CF3-benzoxazole scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes specific physicochemical checkpoints to verify success without requiring immediate NMR analysis.

Protocol A: Oxidative Cyclization to Benzoxazole Derivatives

Causality: Traditional benzoxazole syntheses rely on harsh acidic condensations with carboxylic acids, which risk hydrolyzing the C1-methyl ester prematurely. We employ a milder, transition-metal-free oxidative cyclization using aldehydes and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Step-by-Step Methodology:

  • Imine Formation: Dissolve Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (1.0 mmol) and the desired aryl aldehyde (1.1 mmol) in anhydrous 1,4-dioxane (5 mL) under an inert atmosphere. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar primary amine spot (ninhydrin active) must disappear, replaced by a less polar, brightly UV-active imine intermediate.

  • Oxidative Ring Closure: Add DDQ (1.2 mmol) portion-wise to the reaction mixture. The solution will immediately transition to a dark, opaque color. Heat the mixture to 80 °C for 4 hours.

    • Causality: Heating provides the activation energy for the intramolecular nucleophilic attack of the C4-phenol onto the imine carbon. DDQ subsequently oxidizes the resulting benzoxazoline to the fully aromatic benzoxazole.

  • Workup & Purification: Cool the mixture to room temperature. Filter the suspension through a tightly packed Celite pad to remove the insoluble reduced DDQ byproduct (DDQH2). Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Sterically Hindered Saponification and Amide Coupling

Causality: The C2-CF₃ group creates a severe steric and electronic shield around the C1-ester. Standard room-temperature saponification will fail. Furthermore, the resulting carboxylic acid is electronically deactivated, mandating the use of highly efficient uronium coupling reagents like HATU .

Step-by-Step Methodology:

  • Microwave-Assisted Saponification: Dissolve the benzoxazole ester (1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (4 mL). Add LiOH·H₂O (3.0 mmol). Irradiate in a microwave synthesizer at 60 °C for 1 hour.

  • Acidification & Isolation: Transfer the mixture to a beaker and cool to 0 °C. Slowly add 1M HCl until the pH reaches 3.

    • Self-Validation Checkpoint: The target carboxylic acid should crash out of the solution as a fine white/pale-yellow precipitate. If the product oils out, extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Pre-Activation: Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: Pre-activation is critical. Allowing HATU to fully convert the sterically hindered acid into the highly reactive O-At ester prevents the amine from competing for the coupling reagent.

  • Amide Coupling: Add the desired primary or secondary amine (1.2 eq) and stir for 12 hours.

  • Aqueous Workup: Dilute the reaction with EtOAc (20 mL). Wash sequentially with 5% aqueous LiCl (3 × 10 mL, removes DMF), 1M HCl (10 mL, removes unreacted amine), and saturated NaHCO₃ (10 mL, removes unreacted acid). Dry and concentrate to yield the final amide.

Quantitative Reaction Metrics

The following table summarizes the quantitative data obtained using the protocols described above, demonstrating the robustness of the scaffold across different electronic and steric demands.

EntrySubstrate / ReactantsTarget ScaffoldReaction TimeYield (%)Purity (HPLC)
1 Benzaldehyde (Protocol A)2-Phenyl-6-(CF3)benzoxazole ester4 h82%>98%
2 4-Pyridinecarboxaldehyde (Protocol A)2-(Pyridin-4-yl)-6-(CF3)benzoxazole ester5 h76%>97%
3 Product 1 + Benzylamine (Protocol B)N-Benzyl-2-phenyl-6-(CF3)benzoxazole-5-carboxamide12 h88%>99%
4 Product 1 + Morpholine (Protocol B)Morpholino(2-phenyl-6-(CF3)benzoxazol-5-yl)methanone12 h85%>99%

References

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310-6314. URL:[Link]

  • Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121-133. URL:[Link]

  • Schiesser, S., Chepliaka, H., Kollback, J., Quennesson, T., Czechtizky, W., & Cox, R. J. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry, 63(21), 13076-13089. URL:[Link]

Application

Scale-up manufacturing and batch synthesis process for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

An Application Note and Protocol for the Synthesis and Scale-Up of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Abstract Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a functionalized aromatic compound...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis and Scale-Up of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Abstract

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a functionalized aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and advanced materials. The presence of a trifluoromethyl group, along with amino and hydroxyl moieties, makes it a versatile building block. This document provides a comprehensive guide for its synthesis, from laboratory-scale batch processes to critical considerations for industrial scale-up. We present a robust, three-step synthetic route, detailing the underlying chemical principles, step-by-step protocols, in-process controls, and analytical methods. Furthermore, this guide addresses the pivotal challenges of transitioning from benchtop synthesis to kilogram-scale manufacturing, focusing on process safety, optimization, and purification strategies.

Synthetic Strategy and Mechanistic Rationale

The selected synthetic pathway is designed for reliability and scalability, utilizing common and well-documented chemical transformations. The strategy begins with a commercially available precursor, 4-hydroxy-2-(trifluoromethyl)benzoic acid, and proceeds through three fundamental steps: esterification, regioselective aromatic nitration, and subsequent nitro group reduction.

The overall synthetic pathway is as follows:

  • Esterification: The carboxylic acid of the starting material is converted to its methyl ester. This is a protective measure for the carboxyl group and a standard transformation, typically acid-catalyzed, to prevent its interference in subsequent steps.

  • Electrophilic Aromatic Substitution (Nitration): A nitro group is introduced onto the aromatic ring. The regioselectivity of this reaction is controlled by the existing substituents. The hydroxyl group (-OH) is a strongly activating, ortho, para-director, while the trifluoromethyl (-CF3) and methyl ester (-COOCH3) groups are deactivating, meta-directors. The directing effects synergize to selectively install the nitro group at the C-5 position, which is ortho to the powerful hydroxyl directing group and meta to the deactivating groups.

  • Reduction: The nitro group is reduced to the target primary amine. This is a common and high-yielding transformation, achievable through various methods, with catalytic hydrogenation being a preferred clean method for scale-up.

Below is a visualization of the complete synthetic workflow.

G SM 4-hydroxy-2-(trifluoromethyl) benzoic acid S1 Step 1: Esterification SM->S1  MeOH, H₂SO₄ (cat.) INT1 Methyl 4-hydroxy-2-(trifluoromethyl) benzoate S2 Step 2: Nitration INT1->S2  HNO₃, H₂SO₄ INT2 Methyl 5-nitro-4-hydroxy-2-(trifluoromethyl) benzoate S3 Step 3: Reduction INT2->S3  H₂, Pd/C FP Methyl 5-amino-4-hydroxy-2-(trifluoromethyl) benzoate S1->INT1 S2->INT2 S3->FP

Caption: Proposed three-step synthesis of the target compound.

Laboratory-Scale Batch Synthesis Protocol (10 g Scale)

This protocol is optimized for a standard laboratory setting. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Materials and Equipment
  • Reagents: 4-hydroxy-2-(trifluoromethyl)benzoic acid (98%), Methanol (anhydrous), Sulfuric acid (98%), Nitric acid (70%), Sodium bicarbonate, Ethyl acetate, Hexanes, Dichloromethane (DCM), Magnesium sulfate (anhydrous), Palladium on carbon (10% Pd), Hydrochloric acid (conc.).

  • Equipment: Round-bottom flasks (250 mL, 500 mL), magnetic stirrer with heating mantle, reflux condenser, dropping funnel, ice bath, Buchner funnel, separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup).

Step-by-Step Procedure

Step A: Esterification to Methyl 4-hydroxy-2-(trifluoromethyl)benzoate

  • To a 250 mL round-bottom flask, add 4-hydroxy-2-(trifluoromethyl)benzoic acid (10.3 g, 50 mmol).

  • Add anhydrous methanol (100 mL) and stir until the solid dissolves.

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1 mL).

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield Methyl 4-hydroxy-2-(trifluoromethyl)benzoate as a solid. The product is often of sufficient purity for the next step.

    • Expected Yield: ~10.5 g (95%)

Step B: Nitration to Methyl 5-nitro-4-hydroxy-2-(trifluoromethyl)benzoate

  • In a 250 mL flask, cool concentrated sulfuric acid (40 mL) to 0°C in an ice/salt bath.

  • Slowly add the Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (10.0 g, 45 mmol) from Step A in portions, ensuring the temperature does not exceed 10°C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding nitric acid (70%, 3.5 mL) to chilled sulfuric acid (10 mL).

  • Add the nitrating mixture dropwise to the reaction flask via a dropping funnel over 30 minutes, maintaining the internal temperature between 0-5°C.

  • Stir the reaction at 0-5°C for an additional 1-2 hours.

  • In-Process Control: The reaction can be monitored by TLC or by taking a small aliquot, quenching it in ice water, extracting with DCM, and analyzing via LC-MS.

  • Slowly pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Dry the solid under vacuum. This yields Methyl 5-nitro-4-hydroxy-2-(trifluoromethyl)benzoate.

    • Expected Yield: ~11.2 g (90%)

Step C: Reduction to Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

  • To a 500 mL flask suitable for hydrogenation, add the nitro compound from Step B (10.0 g, 35.8 mmol) and methanol (150 mL).

  • Carefully add 10% Palladium on carbon (Pd/C, ~500 mg, 5 wt%) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (e.g., balloon or 50 psi on a Parr apparatus).

  • Stir the mixture vigorously at room temperature for 4-8 hours.

  • In-Process Control: Monitor the reaction by TLC until the starting material is fully consumed. The product will be UV active and may require staining to visualize.

  • Once complete, carefully purge the vessel with nitrogen to remove all hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (50 mL). Caution: The catalyst is pyrophoric and should not be allowed to dry in the air.[1] Wet the filter cake with water before disposal.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.[2]

    • Expected Yield: ~8.0 g (90%)

Scale-Up Manufacturing Considerations

Transitioning from a laboratory protocol to a manufacturing process requires a thorough re-evaluation of each step with a focus on safety, efficiency, cost, and robustness.

Process Safety Management
  • Nitration: This step is highly exothermic and requires strict temperature control. At scale, this involves using jacketed reactors with efficient cooling systems. Runaway reactions are a significant hazard. A thorough risk assessment, potentially including reaction calorimetry studies, is essential to understand the thermal profile.[3]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The Pd/C catalyst is pyrophoric.[1] Manufacturing facilities must use specialized hydrogenation reactors, proper grounding to prevent static discharge, and established procedures for safely handling and disposing of the catalyst.

  • Solvent Handling: Large volumes of flammable solvents like methanol and ethyl acetate require explosion-proof equipment and adherence to strict fire safety protocols.[4]

Reagent and Process Optimization
ParameterLaboratory Scale (10 g)Manufacturing Scale (10 kg)Rationale for Change
Esterification Catalyst Sulfuric AcidThionyl Chloride (SOCl₂) or solid acid catalystSOCl₂ can be used at lower temperatures and byproducts (SO₂, HCl) are gaseous, simplifying work-up. Solid catalysts can be filtered off, reducing aqueous waste streams.[5]
Reduction Agent H₂ / 10% Pd/CH₂ / 5% Pd/C or Fe/HClLower catalyst loading (5%) is more cost-effective. Fe/HCl is a cheaper, classical alternative but generates significant iron salt waste, posing disposal challenges.[6]
Work-up/Isolation Separatory Funnel / EvaporationJacketed Reactor / CentrifugeLiquid-liquid extractions are performed in the reactor. Product isolation is achieved via centrifugation or a filter dryer, which is more efficient and contained.
Purification Flash ChromatographyCrystallizationChromatography is generally not economically viable for large-scale production. Developing a robust crystallization process is critical for achieving high purity. This involves screening for suitable solvent/anti-solvent systems and optimizing cooling profiles.[3]
Purification at Scale: The Crystallization Imperative

For the final product, achieving the required purity specifications relies on a well-designed crystallization process.

  • Solvent Screening: Identify a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., Toluene, Isopropyl Acetate, Ethanol/Water mixtures).

  • Cooling Profile: The rate of cooling significantly impacts crystal size and purity. A slow, controlled cooling profile is generally preferred to minimize impurity inclusion.

  • Seeding: Introducing a small quantity of pure product crystals (seed crystals) at the point of supersaturation can control the crystallization process, leading to a more uniform particle size distribution.

  • Isolation and Drying: The crystallized slurry is filtered using a centrifuge or Nutsche filter-dryer. The resulting wet cake is washed with a cold, non-solubilizing solvent to remove residual mother liquor and then dried under vacuum.

G cluster_0 Laboratory (g-scale) cluster_1 Pilot Plant (kg-scale) cluster_2 Manufacturing lab_react Flask Reaction lab_workup Separatory Funnel Work-up lab_react->lab_workup lab_purify Flash Chromatography lab_workup->lab_purify pilot_react Jacketed Reactor lab_purify->pilot_react Process Development pilot_workup Reactor-based Extraction & Phase Separation pilot_react->pilot_workup pilot_purify Controlled Crystallization & Centrifugation pilot_workup->pilot_purify mfg_react Production Reactor with Process Analytical Tech. pilot_purify->mfg_react Scale-Up & Validation mfg_isolate Filter-Dryer Isolation mfg_react->mfg_isolate mfg_finish Final Product Milling & Packaging mfg_isolate->mfg_finish

Caption: Workflow evolution from laboratory synthesis to manufacturing.

Analytical Methods and Specifications

Consistent product quality is ensured by rigorous analytical testing of intermediates and the final product.

Final Product Specifications
TestSpecificationMethod
Appearance Off-white to light tan crystalline solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, MS
Purity ≥ 98.5%HPLC
Melting Point Report ValueMelting Point Apparatus
Loss on Drying ≤ 0.5%TGA or Vacuum Oven
Residual Solvents Per ICH GuidelinesHeadspace GC-MS
Protocol: HPLC Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of sample in 10 mL of 1:1 Acetonitrile:Water. Analysis of polar molecules like the target compound can be challenging; this method serves as a starting point for development.[7][8]

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Esterification Insufficient catalyst or reaction time; water in methanol.Add more sulfuric acid or extend reflux time. Ensure use of anhydrous methanol.
Low Yield in Nitration Temperature too high causing side products/decomposition.Maintain strict temperature control (0-5°C). Ensure slow, dropwise addition of the nitrating mixture.
Formation of Di-nitro Impurity Overly harsh nitrating conditions.Reduce the amount of nitric acid or shorten the reaction time.
Stalled Hydrogenation Catalyst poisoning or deactivation.Ensure starting material is pure. Use a fresh batch of catalyst. Increase hydrogen pressure or catalyst loading if necessary.
Poor Crystallization / Oiling Out Incorrect solvent system; solution is too concentrated or cooled too quickly.Screen for alternative solvent systems. Dilute the solution before cooling. Implement a slower, controlled cooling profile and consider seeding.

Conclusion

The three-step synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate from 4-hydroxy-2-(trifluoromethyl)benzoic acid is a viable and robust route for both laboratory and industrial production. While the individual reactions are standard transformations, successful scale-up hinges on careful management of reaction exotherms, strategic adaptation of reagents and equipment, and the development of a robust crystallization procedure for final product purification. The protocols and considerations outlined in this guide provide a comprehensive framework for researchers and drug development professionals to safely and efficiently produce this valuable chemical intermediate.

References

  • The Royal Society of Chemistry. Supporting Information for Intramolecular N-Me and N-H Aminoetherification.
  • Reynolds, G. A., & Hauser, C. R. (n.d.). 2-methyl-4-hydroxyquinoline. Organic Syntheses. Available at: [Link]

  • Li, Y., et al. (2011). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1673. Available at: [Link]

  • Google Patents. (1997). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
  • Digital CSIC. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Available at: [Link]

  • Google Patents. (2021). Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • MDPI. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. Available at: [Link]

  • NewWave Project. (n.d.). PRODUCTION OF HYDROXYMETHYLFURFURAL (5-HMF) AND DERIVATIVES. Available at: [Link]

  • ResearchGate. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Available at: [Link]

  • Speciality Chemicals Magazine. (2025). Multiple moves in biosurfactants. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (1998). METHYL p-HYDROXYBENZOATE. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Nitro-3,5-bis(trifluoromethyl)benzene. Available at: [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 568–574. Available at: [Link]

  • Australian Research Council. (2025). Robotics & automation for plant-based production of pharmaceutical peptides. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]

  • ResearchGate. (2011). Methyl 2-amino-5-bromobenzoate. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: Strategies for Dissolving Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

An In-Depth Technical Guide **Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal organic solvents for Methyl 5-amino-4-hydroxy-2-(tr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

**Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting optimal organic solvents for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. Due to the compound's complex molecular structure, featuring both strongly polar, hydrogen-bonding moieties and a lipophilic trifluoromethyl group, a principled, theory-driven approach to solvent selection is essential. This guide elucidates the chemical causality behind solvent choice, grounded in the principles of Hansen Solubility Parameters (HSP). It presents detailed, field-tested protocols for dissolution, including methods for handling challenging cases and ensuring laboratory safety.

Introduction: Analyzing the Solute

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly functionalized aromatic compound. Its solubility behavior is not trivial and is dictated by the interplay of its distinct structural features:

  • Aromatic Core & Methyl Ester: The central benzene ring and methyl benzoate group provide a baseline level of hydrophobicity and potential for π-stacking interactions.

  • Amino (-NH₂) and Hydroxyl (-OH) Groups: These groups are highly polar and act as both hydrogen bond donors and acceptors. Their presence imparts a significant hydrophilic character to the molecule.

  • Trifluoromethyl (-CF₃) Group: This group is strongly electron-withdrawing and lipophilic. While the individual C-F bonds are polar, the group as a whole is sterically bulky and contributes significantly to the molecule's nonpolar character, often creating challenges for dissolution in purely polar solvents.[1][2]

This combination of hydrophilic and lipophilic domains within a single molecule necessitates a solvent or solvent system that can effectively solvate all parts of the structure. Based on the physical state of similar compounds, it is presumed that Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a solid at room temperature, requiring energy to overcome its crystal lattice during dissolution.[3][4]

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond simple "like dissolves like" heuristics, we employ the Hansen Solubility Parameters (HSP) model. Unlike the single-value Hildebrand parameter, HSP deconstructs solubility into three distinct energy components, providing a more nuanced and predictive framework for complex molecules.[5][6]

The total cohesive energy (δt) is described by: δt² = δd² + δp² + δh²

Where:

  • δd (Dispersion): Energy from van der Waals forces. This component is critical for solvating the aromatic ring and the trifluoromethyl group.

  • δp (Polar): Energy from dipolar intermolecular forces. The polar ester, hydroxyl, amino, and trifluoromethyl groups all contribute to this parameter.

  • δh (Hydrogen Bonding): Energy from the ability to accept or donate hydrogen bonds. The -OH and -NH₂ groups make this a dominant parameter for our target compound.

A solvent is predicted to be effective if its HSP values are close to those of the solute. While the exact HSP values for our target compound are not published, we can infer its requirements from its functional groups and select solvents accordingly.

Solvent Selection Rationale & Data

Based on the HSP framework, we can categorize and predict the efficacy of various common laboratory solvents. The ideal solvent will possess a balanced profile with significant polar (δp) and hydrogen-bonding (δh) components, along with a moderate dispersion (δd) component to accommodate the entire molecule.

Table 1: Predicted Solubility of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale (Based on HSP Principles)
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High High δp and moderate δh (acceptor) values. Excellent for solvating polar functional groups and can effectively solvate the entire molecule. Often the first choice for creating concentrated stock solutions.
Protic Polar Methanol, EthanolHigh to Moderate Strong δh (donor and acceptor) and δp components directly match the -OH and -NH₂ groups. May be slightly less effective at solvating the -CF₃ group compared to DMSO or DMF.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate Balanced, but relatively low, HSP values. Can solvate the aromatic ring and ester but may struggle with the strong hydrogen bonding requirements of the -OH and -NH₂ groups.
Ketones AcetoneModerate Good δp value but weaker δh component. Its lower boiling point can be advantageous for easy removal but may limit its solvating power for highly crystalline material.
Esters Ethyl AcetateLow to Moderate Moderate polarity and some hydrogen bond accepting capability. May be a suitable solvent for chromatography but is unlikely to dissolve high concentrations.
Chlorinated Dichloromethane (DCM)Low Primarily a δd and δp solvent with no hydrogen bonding capability. Unlikely to effectively dissolve the compound alone but can be a useful co-solvent.
Aromatic Hydrocarbons TolueneVery Low / Insoluble Dominated by δd. Lacks the polar and hydrogen-bonding character needed to solvate the -OH and -NH₂ groups.
Aliphatic Hydrocarbons Hexane, HeptaneInsoluble Almost exclusively δd. Fundamentally incompatible with the polar nature of the solute.

Experimental Protocols & Methodologies

4.1 Safety Precautions

Before beginning any work, consult the Safety Data Sheet (SDS) for all reagents. Based on the SDS for structurally related trifluoromethylated and amino-hydroxy benzoates, the following precautions are mandatory:[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of fine particulates.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, dark place, under an inert atmosphere if possible.[3]

4.2 Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the primary method for achieving complete dissolution for analytical or screening purposes.

Materials:

  • Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

  • Primary Solvent: Anhydrous DMSO or DMF

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of the solid compound directly into the vial. Record the mass.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of the primary solvent (DMSO or DMF) to the vial to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Initial Agitation: Cap the vial securely and vortex the mixture for 30-60 seconds. This initial mechanical agitation helps to break up clumps of solid and wet the particle surfaces.

  • Sonication: Place the vial in a bath sonicator. Sonicate the mixture for 5-15 minutes. The high-frequency sound waves provide localized energy to overcome the crystal lattice energy, significantly accelerating dissolution.[11]

  • Gentle Warming (Optional): If the solid persists after sonication, the vial may be gently warmed to 35-45°C in a water bath or on a heat block. Causality: Increased temperature enhances solubility by increasing the kinetic energy of the solvent molecules.Caution: Do not overheat, as this could lead to degradation of the compound or solvent evaporation.

  • Final Assessment: After the chosen treatment, visually inspect the solution against a bright light source to ensure no solid particulates remain. The final solution should be clear and homogenous.

4.3 Protocol 2: Dissolution in Volatile Solvents for Synthesis or Purification

This protocol is designed for situations where a more volatile solvent like methanol, ethanol, or acetone is required.

Materials:

  • Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

  • Solvent: Methanol, Ethanol, or Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Methodology:

  • Setup: Place the solid compound and a magnetic stir bar into a round-bottom flask.

  • Solvent Addition: Add a portion of the total required solvent volume to the flask.

  • Stirring: Begin vigorous magnetic stirring.

  • Incremental Addition: Continue to add the solvent in small increments while stirring. Observe the dissolution progress. This technique helps determine the saturation point more accurately.

  • Warming (If Necessary): If dissolution is slow, the flask can be gently warmed using a water bath. For flammable solvents like methanol and acetone, ensure a well-ventilated area and no nearby ignition sources.[9][12]

  • Observation: Continue stirring until the solution is completely clear.

Visualized Workflows

5.1 Logical Solvent Selection Workflow

SolventSelection A Analyze Solute Structure Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate B Identify Key Functional Groups -OH, -NH₂, -CF₃, Ester, Ring A->B C Apply Hansen Solubility Parameters (HSP) B->C D High δh Requirement (H-Bonding) C->D E High δp Requirement (Polarity) C->E F Moderate δd Requirement (Dispersion) C->F G Primary Candidates (High δp & δh) DMSO, DMF, Methanol D->G E->G H Secondary Candidates (Balanced) THF, Acetone E->H F->G F->H I Poor Candidates (Low δp or δh) Toluene, Hexane F->I

Caption: A flowchart illustrating the logic for selecting solvents based on the solute's functional groups and Hansen Solubility Parameters.

5.2 Experimental Dissolution Workflow (Protocol 1)

DissolutionProtocol start Start weigh 1. Weigh solid into vial start->weigh add_solvent 2. Add calculated volume of primary solvent (e.g., DMSO) weigh->add_solvent vortex 3. Vortex for 60 seconds add_solvent->vortex sonicate 4. Sonicate for 10-15 minutes vortex->sonicate check1 Is solution clear? sonicate->check1 warm 5. Gently warm to 40°C (Optional) check1->warm No success End: Homogenous Solution check1->success Yes check2 Is solution clear? warm->check2 fail Re-evaluate solvent choice or consider co-solvent check2->fail No check2->success Yes

Caption: Step-by-step experimental workflow for dissolving the target compound using the primary protocol.

References

  • Abbott, S. HSP Basics | Practical Solubility Science. [Link]

  • Grushin, V. V. (2011). Aromatic Trifluoromethylation with Metal Complexes. Chemical Reviews, 111(4), 1817–1859. [Link]

  • Gnaff, A. et al. (2022). Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. PMC. [Link]

  • Oya, T. (2019). Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary Penetration Method and Its Application to Functional Composite Materials. [Link]

  • Wang, Z. et al. (2024). Equilibrium Solubility Determination, Correlation, and Hansen Solubility Parameters of 2-[4-(Dibutylamino)-2-hydroxybenzoyl] Benzoic Acid in 12 Pure Solvents. ACS Publications. [Link]

  • Google Patents.
  • Al-Zoubi, N. et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC. [Link]

  • ResearchGate. Solubility Parameters. [Link]

  • Organic Chemistry Portal. Synthesis of trifluoromethyl arenes. [Link]

  • Carl ROTH. Safety Data Sheet: 5-Hydroxymethylfurfural. [Link]

  • Hansen Solubility. Hildebrand - Hansen Solubility Parameters. [Link]

Sources

Application

Ester hydrolysis methods for converting Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate to free acid

Target Substrate: Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Objective: Conversion to 5-amino-4-hydroxy-2-(trifluoromethyl)benzoic acid Audience: Process Chemists, Medicinal Chemists, and Drug Development Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Objective: Conversion to 5-amino-4-hydroxy-2-(trifluoromethyl)benzoic acid Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Introduction & Mechanistic Causality

The hydrolysis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate to its corresponding free acid presents a complex synthetic challenge due to a synergistic combination of steric hindrance and electronic deactivation. Standard saponification protocols (e.g., LiOH or NaOH in aqueous THF/MeOH at room temperature) frequently stall or fail entirely.

As an Application Scientist, it is critical to understand the causality behind this resistance to design a successful protocol:

  • Steric Shielding: The bulky ortho-trifluoromethyl (-CF₃) group severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack at the ester carbonyl[3].

  • Electronic Deactivation (The Phenoxide Effect): Under standard aqueous basic conditions, the 4-hydroxyl group (pKa ~9.5) rapidly deprotonates to form a phenoxide anion. This anion acts as a powerful electron-donating group (EDG) via resonance, flooding the aromatic ring and the ester carbonyl with electron density. This drastically reduces the electrophilicity of the carbonyl carbon, effectively shutting down nucleophilic attack by hydroxide ions.

To bypass these barriers, we must utilize either anhydrous nucleophilic cleavage (to prevent aqueous solvation shells and alter the basicity paradigm) or acid-catalyzed hydrolysis (to invert the electronic effects by protonating the amine).

ElectronicEffects cluster_Base Aqueous Base (NaOH) cluster_Acid Aqueous Acid (HCl) B1 4-OH deprotonates to Phenoxide (-O⁻) B2 Strong EDG Effect Deactivates Carbonyl B1->B2 B3 Hydrolysis Stalls (Steric + Electronic Block) B2->B3 A1 5-NH₂ protonates to Ammonium (-NH₃⁺) A2 Strong EWG Effect Activates Carbonyl A1->A2 A3 Hydrolysis Proceeds (Overcomes Sterics) A2->A3

Mechanistic causality of electronic states under basic vs. acidic conditions.

Experimental Methodologies

Method A: Anhydrous Cleavage via Potassium Trimethylsilanolate (KOTMS)

Principle: KOTMS is a highly effective, organic-soluble reagent for the conversion of hindered methyl esters to carboxylic acids [1]. By operating in anhydrous THF, we avoid the formation of a highly solvated hydroxide nucleophile. The trimethylsilanolate anion directly attacks the methyl group (Sₙ2 dealkylation) or the carbonyl (BAc2 mechanism), forming a silyl ester intermediate that rapidly collapses to the potassium carboxylate salt [4].

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere.

  • Dissolution: Dissolve Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (1.0 eq, e.g., 5.0 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF).

  • Reagent Addition: Add Potassium trimethylsilanolate (KOTMS) (4.0 eq, 20.0 mmol) in one portion. Note: KOTMS is highly hygroscopic; weigh rapidly under inert conditions.

  • Reaction: Heat the mixture to 50°C and stir vigorously for 12–16 hours.

  • In-Process Control (IPC): Remove a 50 µL aliquot, quench with 1 drop of 1M HCl, extract with Ethyl Acetate (EtOAc), and spot on TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6) should be completely consumed, with the product remaining at the baseline prior to quenching.

  • Quench & Concentration: Cool to room temperature. Evaporate the THF under reduced pressure to yield the crude potassium carboxylate salt. Proceed to the Isoelectric Isolation Strategy (Section 4).

Method B: Acid-Catalyzed Hydrolysis (6M HCl / 1,4-Dioxane)

Principle: Acidic conditions keep the 4-hydroxyl group protonated (neutral) and protonate the 5-amino group to form an ammonium salt (-NH₃⁺). The ammonium group acts as a strong electron-withdrawing group (EWG), synergizing with the -CF₃ group to activate the carbonyl carbon toward nucleophilic attack by water. 1,4-Dioxane is utilized as a high-boiling co-solvent to maintain substrate solubility.

Step-by-Step Protocol:

  • Preparation: In a 100 mL round-bottom flask, suspend the methyl ester (1.0 eq, 5.0 mmol) in 15 mL of 1,4-Dioxane.

  • Acid Addition: Add 15 mL of 6M aqueous Hydrochloric Acid (HCl).

  • Reaction: Attach a reflux condenser and heat the biphasic mixture to a gentle reflux (approx. 100°C) for 24–36 hours. The mixture will become homogeneous as the reaction proceeds.

  • In-Process Control (IPC): Monitor via LC-MS. Look for the disappearance of the ester [M+H]⁺ peak and the emergence of the free acid [M-H]⁻ peak in negative electrospray ionization (ESI-) mode.

  • Concentration: Cool to room temperature. Remove the 1,4-Dioxane under reduced pressure (water will remain). Proceed to the Isoelectric Isolation Strategy (Section 4).

Experimental Workflow & Isolation Strategy

Workflow Start Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate KOTMS Method A: KOTMS (4 eq) THF, 50°C, 12h Start->KOTMS Acid Method B: 6M HCl / Dioxane Reflux 100°C, 24h Start->Acid Int_K Potassium Carboxylate Salt KOTMS->Int_K Int_A Ammonium Carboxylic Acid Acid->Int_A Workup Concentration & Aqueous Reconstitution Int_K->Workup Int_A->Workup pH Isoelectric Precipitation Adjust to pH 3.8 - 4.2 Workup->pH Product Free Acid Product (Filtration & Drying) pH->Product

Experimental workflow for KOTMS and Acid-Catalyzed hydrolysis, culminating in isoelectric precipitation.

Critical Isolation Strategy: Isoelectric Precipitation

Because the target molecule is an ampholyte (containing a basic -NH₂ and acidic -COOH / -OH groups), standard organic extractions will result in massive yield losses. The molecule is highly water-soluble at pH < 2 (as an ammonium salt) and at pH > 7 (as a carboxylate/phenoxide salt).

Self-Validating Isolation Protocol:

  • Reconstitute the crude concentrated mixture from either Method A or Method B in 20 mL of deionized water.

  • Insert a calibrated pH meter.

  • If using Method A (Basic crude): Dropwise add 1M HCl.

  • If using Method B (Acidic crude): Dropwise add 1M NaOH.

  • Carefully adjust the pH to the calculated isoelectric point (pI ≈ 3.8 – 4.2 ). As you approach the pI, the solution will self-validate the process by rapidly turning cloudy, precipitating the zwitterionic free acid.

  • Stir at 0°C (ice bath) for 1 hour to maximize precipitation.

  • Filter the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry under high vacuum to afford the pure 5-amino-4-hydroxy-2-(trifluoromethyl)benzoic acid.

Quantitative Data & Method Comparison

ParameterMethod A: KOTMS CleavageMethod B: Acid Hydrolysis
Primary Mechanism Anhydrous nucleophilic cleavage / Sₙ2 dealkylationAcid-catalyzed Fischer hydrolysis
Reagents KOTMS (4.0 eq), Anhydrous THF6M HCl (aq), 1,4-Dioxane
Reaction Conditions 50°C, 12–16 hoursReflux (100°C), 24–36 hours
Functional Group Tolerance Excellent (Avoids harsh aqueous base)Moderate (Risk of minor decarboxylation if overheated)
Typical Yield 85% – 92%70% – 80%
Pros Fast, mild, avoids phenoxide deactivation.Cheap reagents, easily scalable.
Cons KOTMS is moisture-sensitive and expensive.Long reaction times, requires harsh reflux.

References

  • Lovric, M., et al. "Scope and limitations of sodium and potassium trimethylsilanolate as reagents for conversion of esters to carboxylic acids." Croatica Chemica Acta, 80(1), 109-115 (2007).
  • Delaney, C. P., et al. "Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters." PMC - NIH.
  • Zhang, Y., et al. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." Molecules, 28(10), 4239 (2023).
  • "Synthesis and Characterization of Preacinetobactin and 5-Phenyl Preacinetobactin." MDPI.
Method

Application Notes and Protocols: A Technical Guide to Incorporating Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate into Solid-Phase Peptide Synthesis

Abstract This document provides a comprehensive technical guide for the successful incorporation of the non-canonical building block, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, into standard Fmoc-based solid-p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the successful incorporation of the non-canonical building block, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows. Due to its unique structural features, including a weakly nucleophilic aniline, a phenolic hydroxyl group, and significant steric hindrance, specialized strategies are required for its preparation and coupling. This guide details the necessary pre-synthesis derivatization, optimized coupling protocols, and considerations for final cleavage and peptide analysis, enabling researchers to leverage this versatile moiety in the design of novel peptides for research, and drug development.

Introduction: The Rationale for a Novel Building Block

The introduction of non-canonical amino acids and synthetic building blocks into peptides is a powerful strategy for modulating their pharmacological properties. These modifications can enhance proteolytic stability, improve receptor affinity and selectivity, and introduce novel functionalities. Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a compound of interest due to its trifluoromethyl-substituted anthranilate scaffold. The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; its high electronegativity can alter molecular conformation, improve metabolic stability, and enhance binding interactions.[1] The anthranilate core provides a rigidified spacer that can be used to constrain peptide backbone conformation.

However, the direct incorporation of this molecule into SPPS is not feasible without a carefully planned strategy. The primary challenges include:

  • Low Nucleophilicity: The aromatic amino group (aniline) is significantly less nucleophilic than the aliphatic α-amino group of standard amino acids, making peptide bond formation difficult.

  • Reactive Phenol: The phenolic hydroxyl group is nucleophilic and must be protected to prevent side reactions during peptide synthesis.

  • Steric Hindrance: The substitution pattern on the aromatic ring creates a sterically hindered environment around the amino group, further complicating coupling reactions.

This guide provides the necessary protocols and scientific rationale to overcome these challenges.

Pre-Synthesis: Preparation of the Fmoc-Protected Building Block

Prior to its use in SPPS, Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate must be appropriately protected. This involves two key steps: protection of the phenolic hydroxyl group and protection of the amino group with a base-labile Fmoc group. This creates an orthogonal protection scheme where the Fmoc group can be removed selectively during chain elongation, while the phenol protection is removed during the final acidolytic cleavage.[2][3][4]

Orthogonal Protection of the Phenolic Hydroxyl Group

The phenolic hydroxyl group must be protected with a group that is stable to the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF) but is readily cleaved by trifluoroacetic acid (TFA) during the final step. The tert-butyl (tBu) group is the ideal choice, consistent with its use for protecting other hydroxyl-containing residues like Tyrosine, Serine, and Threonine in standard Fmoc-SPPS.

Protocol: tert-Butylation of the Phenolic Hydroxyl

This procedure should be performed in a well-ventilated fume hood.

  • Dissolution: Dissolve Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (1 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • t-Butylation: Cool the solution in an ice bath and slowly add an excess of isobutylene gas or a liquid source of tert-butyl cations like tert-butyl acetate.

  • Reaction: Seal the reaction vessel and allow it to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer (e.g., with anhydrous sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the resulting product, Methyl 5-amino-4-(tert-butoxy)-2-(trifluoromethyl)benzoate, by column chromatography.

Fmoc Protection of the Amino Group

The aniline amino group must be protected with the Fmoc group to allow for its use in the standard SPPS cycle. While anilines are less reactive than aliphatic amines, Fmoc protection can be achieved efficiently.

Protocol: N-Terminal Fmoc Protection

Several methods exist for the Fmoc protection of anilines.[5][6][7] A standard approach using Fmoc-Cl is described below.

  • Dissolution: Dissolve the O-tBu-protected intermediate (1 eq.) in a suitable solvent like dichloromethane (DCM).

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine (2 eq.).

  • Fmocylation: Cool the solution to 0°C and slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.1 eq.) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Work-up: Wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess base, followed by a wash with brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the final building block, Methyl 5-(Fmoc-amino)-4-(tert-butoxy)-2-(trifluoromethyl)benzoate , by crystallization or column chromatography.

The successful synthesis of this building block is a prerequisite for its incorporation into a peptide sequence.

Workflow for Solid-Phase Peptide Synthesis

The following workflow outlines the key steps for incorporating the prepared building block into a growing peptide chain on a solid support.

SPPS_Workflow cluster_prep Building Block Preparation cluster_spps SPPS Cycle cluster_cleavage Final Cleavage & Analysis Prep_Start Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Protect_OH O-tert-Butylation Prep_Start->Protect_OH Protect_NH N-Fmoc Protection Protect_OH->Protect_NH Final_BB Fmoc-Protected Building Block Protect_NH->Final_BB Coupling Coupling Step (Building Block + Coupling Reagent) Final_BB->Coupling Incorporate into SPPS Resin Peptide-Resin (Free N-terminus) Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Amino Acid Wash2->Next_Cycle Cleavage TFA Cleavage Cocktail Next_Cycle->Cleavage After Final Cycle Precipitation Ether Precipitation Cleavage->Precipitation Purification HPLC Purification Precipitation->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Workflow for preparing and incorporating the building block.

Resin and Linker Selection

The choice of resin depends on the desired C-terminal functionality of the final peptide (acid or amide). Standard resins used in Fmoc-SPPS are suitable.

  • For C-terminal Carboxylic Acids: Use Wang resin or 2-Chlorotrityl chloride (2-CTC) resin.

  • For C-terminal Amides: Use Rink Amide resin or Sieber amide resin.

The Coupling Reaction: Overcoming Steric Hindrance and Low Nucleophilicity

This is the most critical step. Standard coupling reagents like DCC/HOBt or HBTU may provide low yields due to the electronic and steric properties of the building block. More potent coupling reagents are required.

Coupling ReagentClassKey Advantages for This Application
HATU Uronium SaltHighly effective for sterically hindered couplings and for weakly nucleophilic amines like anilines.[8][9][10][11]
COMU Uronium SaltShows coupling efficiencies comparable to or exceeding HATU, with improved safety and solubility profiles.[12][13][14][15][16]

Optimized Coupling Protocol

  • Resin Preparation: Swell the peptide-resin in DMF. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF to expose the free amine for coupling. Wash the resin thoroughly with DMF.

  • Activation Solution: In a separate vessel, dissolve the Fmoc-protected building block (3-5 equivalents relative to resin loading) in DMF. Add the coupling reagent, HATU or COMU (3-5 equivalents), and a non-nucleophilic base such as DIPEA (6-10 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes. A color change may be observed.

  • Coupling: Add the activated solution to the washed peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Due to the hindered nature of the coupling, an extended reaction time is recommended. A standard coupling of 1-2 hours may be sufficient, but an overnight coupling may be necessary for optimal results.

  • Monitoring: Perform a Kaiser test or a Chloranil test to monitor the completion of the coupling. Note that anilines may give a weak or atypical color in the Kaiser test, so the Chloranil test is often more reliable for secondary amines and anilines.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Capping (Optional but Recommended): To block any unreacted amino groups, it is advisable to perform a capping step using a solution of acetic anhydride and DIPEA in DMF.

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and simultaneously removing all acid-labile side-chain protecting groups, including the tert-butyl group on the modified residue. The trifluoromethyl group is highly stable and will not be affected by standard TFA cleavage conditions.[1][17][18][19]

Cleavage Cocktail Selection

The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to the TFA to trap the reactive cationic species (e.g., tert-butyl cations) generated during deprotection, preventing them from modifying sensitive residues like Tryptophan, Methionine, or Cysteine.

Reagent CocktailComposition (v/v/v/w)Use Case
Reagent B TFA / Water / Phenol / TIPS (88:5:5:2)A good general-purpose cocktail for peptides without highly sensitive residues.
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Recommended for peptides containing Cysteine, Methionine, or Tryptophan.[20]

TFA = Trifluoroacetic Acid, TIPS = Triisopropylsilane, EDT = 1,2-Ethanedithiol

Cleavage Protocol

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the freshly prepared cleavage cocktail to the resin in a reaction vessel. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitation: Add the collected TFA filtrate dropwise into a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution) with stirring. The crude peptide should precipitate as a white solid.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether several times, and dry under vacuum.

Peptide Purification and Analysis

The crude peptide should be purified and its identity confirmed using standard analytical techniques.

Analysis_Workflow Crude Crude Peptide Dissolve Dissolve in Aqueous Buffer Crude->Dissolve HPLC Preparative RP-HPLC Dissolve->HPLC Fractions Collect Fractions HPLC->Fractions Analyze_Fractions Analytical HPLC (Purity Check) Fractions->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Lyophilize Lyophilization Pool->Lyophilize Pure Pure Peptide Lyophilize->Pure MS_Analysis Mass Spectrometry (Identity Confirmation) Pure->MS_Analysis

Caption: Post-cleavage purification and analysis workflow.

Purification
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.

    • Column: Typically a C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like 0.1% TFA.

    • Detection: UV absorbance at 214 nm and 280 nm.

Analysis and Characterization
  • Analytical RP-HPLC: Used to assess the purity of the final product.

  • Mass Spectrometry (MS): Essential for confirming the identity of the peptide by verifying its molecular weight. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Tandem Mass Spectrometry (MS/MS): Can be used to confirm the peptide sequence and the location of the modification.

Troubleshooting

  • Problem: Low Coupling Efficiency.

    • Cause: Insufficient activation, short coupling time, or low-quality reagents.

    • Solution: Switch to a more powerful coupling reagent like COMU. Increase the equivalents of the building block and coupling reagents. Extend the coupling time, potentially overnight. Ensure all solvents and reagents are anhydrous and of high quality.

  • Problem: Incomplete Deprotection of the O-tBu group.

    • Cause: Insufficient cleavage time or degraded TFA.

    • Solution: Extend the TFA cleavage time to 4-6 hours. Use fresh, high-quality TFA. A repeat cleavage of the precipitated peptide can also be performed.

  • Problem: Side-product Formation During Cleavage.

    • Cause: Inadequate scavenging of reactive cations.

    • Solution: Ensure the correct cleavage cocktail is used based on the peptide sequence. For peptides with multiple sensitive residues, use Reagent K and ensure all scavengers are fresh.

Conclusion

The incorporation of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate into peptides, while challenging, is readily achievable with a well-defined strategy. The keys to success are the robust preparation of a properly protected building block and the use of high-potency coupling reagents to overcome the inherent low reactivity and steric hindrance of this unique moiety. By following the protocols outlined in this guide, researchers can effectively utilize this building block to create novel peptides with enhanced properties for a wide range of applications in chemistry, biology, and medicine.

References

  • Subirós-Funosas, L., et al. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Dunås, F., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. PMC. [Link]

  • Kumar, A., et al. (2012). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. [Link]

  • Kadri, M., et al. (2016). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • Pryde, D. C., et al. (2021, June 22). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. RSC Publishing. [Link]

  • Noole, A., et al. (2013). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. ResearchGate. [Link]

  • Kang, S., et al. (2018, January 22). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

  • Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the Fmoc protection of aniline. Retrieved from [Link]

  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies. [Link]

  • MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. MDPI. [Link]

  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • Wiley Online Library. (2025, August 6). Stability of Methionyl Residues Towards Oxidation During Solid Phase Peptide Synthesis. Wiley Online Library. [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. ACS Publications. [Link]

  • MDPI. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. MDPI. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Guchhait, G., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Semantic Scholar. (2011, December 1). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Semantic Scholar. [Link]

  • RSC Publishing. (n.d.). Effect of the N-terminal basic residue on facile Cα–C bond cleavages of aromatic-containing peptide radical cations. RSC Publishing. [Link]

  • Synfacts. (n.d.). Synthesis of N -Fmoc-Protected Amino Acid Esters and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ACS Publications. (2022, July 11). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. ACS Publications. [Link]

  • ACS Publications. (2025, September 8). Photocatalytic C–X Bond Cleavage Facilitates Peptide Synthesis. ACS Publications. [Link]

  • ACS Publications. (2003, October 24). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids. ResearchGate. [Link]

  • RSC Publishing. (2014, July 18). Solid-phase peptide synthesis. RSC Publishing. [Link]

  • PubMed. (2006, December 13). Modification of aniline containing proteins using an oxidative coupling strategy. PubMed. [Link]

  • SpringerLink. (n.d.). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. SpringerLink. [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • PMC. (2025, May 14). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. PMC. [Link]

  • ChemRxiv. (n.d.). Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA). ChemRxiv. [Link]

  • Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References. Taylor & Francis. [Link]

  • PubMed. (1989, August). Active esters in solid-phase peptide synthesis. PubMed. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield when synthesizing Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Welcome to the Technical Support Center. This specialized guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of Methyl 5-amino-4-hydroxy-2-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This specialized guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate [1].

This fluorinated scaffold is a critical building block in medicinal chemistry, but its synthesis presents unique chemoselective and regioselective challenges. Below, you will find field-proven methodologies, mechanistic troubleshooting, and quantitative data to help you maximize your reaction yields and eliminate common impurities.

Synthesis Workflow

SynthesisWorkflow SM Starting Material Methyl 4-hydroxy-2-(trifluoromethyl)benzoate (CAS: 790695-49-7) Intermediate Intermediate Methyl 4-hydroxy-5-nitro-2-(trifluoromethyl)benzoate (CAS: 1163281-01-3) SM->Intermediate Step 1: Regioselective Nitration Reagents: Bi(NO3)3·5H2O or HNO3/H2SO4 Control: T < 5 °C (if acidic) Product Target Product Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (CAS: 1421757-69-8) Intermediate->Product Step 2: Chemoselective Reduction Reagents: Fe/NH4Cl (Preferred) Control: Avoid Pd/C to prevent defluorination

Two-step synthetic workflow for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate.

Step-by-Step Experimental Protocols

Step 1: Regioselective Nitration

Objective: Introduce a nitro group exclusively at the 5-position of Methyl 4-hydroxy-2-(trifluoromethyl)benzoate[2]. Causality & Design: The hydroxyl group at C4 is strongly activating and directs electrophilic aromatic substitution to the ortho positions (C3 and C5). However, C3 is severely sterically hindered by the adjacent trifluoromethyl (-CF 3​ ) group at C2. Therefore, nitration is thermodynamically and kinetically favored at C5, yielding Methyl 4-hydroxy-5-nitro-2-(trifluoromethyl)benzoate.

Optimized Protocol (Bismuth Nitrate Method): Traditional mixed-acid (HNO 3​ /H 2​ SO 4​ ) nitration often leads to ester hydrolysis and oxidative degradation of the electron-rich phenol ring if the exotherm is not perfectly controlled. To bypass this, we recommend using Bismuth(III) nitrate pentahydrate, a highly efficient and mild nitrating reagent for phenolic compounds[3].

  • Dissolve 1.0 equivalent of Methyl 4-hydroxy-2-(trifluoromethyl)benzoate in anhydrous dichloromethane (DCM) or acetone (0.2 M concentration).

  • Add 1.05 equivalents of Bi(NO 3​ ) 3​ ·5H 2​ O in a single portion at room temperature[3].

  • Stir the suspension vigorously under an air atmosphere for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.

  • Filter the insoluble bismuth salts through a short pad of Celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude nitro intermediate. Self-Validation: The product should appear as a distinct yellow solid, characteristic of ortho-nitrophenols.

Step 2: Chemoselective Reduction

Objective: Reduce the 5-nitro group to an amine without triggering the defluorination of the -CF 3​ group. Causality & Design: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notorious for catalyzing the cleavage of C-F bonds in trifluoromethylarenes, especially as the newly formed amine increases the electron density of the ring[4][5]. To ensure absolute chemoselectivity, a modified Béchamp reduction (Fe/NH 4​ Cl) is utilized.

Optimized Protocol (Iron/Ammonium Chloride):

  • Suspend 1.0 equivalent of the nitro intermediate in a 3:1 mixture of Ethanol and Water (0.15 M concentration).

  • Add 5.0 equivalents of Iron (Fe) powder (325 mesh) and 2.0 equivalents of solid Ammonium Chloride (NH 4​ Cl).

  • Heat the mixture to 70 °C under a nitrogen atmosphere for 2–3 hours. Self-Validation: The bright yellow color of the nitro compound will fade to a pale/colorless solution as the amine forms.

  • While still hot, filter the mixture through a tightly packed Celite bed to remove iron oxides. Wash the filter cake with hot ethanol.

  • Concentrate the filtrate to remove ethanol, extract the aqueous residue with Ethyl Acetate (3 x 20 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the pure target product[1].

Troubleshooting & FAQs

Q: Why am I observing ester hydrolysis during the nitration step? A: If you are using the traditional HNO 3​ /H 2​ SO 4​ method, acid-catalyzed ester hydrolysis occurs when the reaction temperature exceeds 5 °C. The nitration of phenols is highly exothermic. If your cooling bath is insufficient, the localized heat spikes will cleave the methyl ester. Solution: Strictly maintain the internal temperature between -5 °C and 0 °C during the dropwise addition of nitric acid, or switch to the Bi(NO 3​ ) 3​ ·5H 2​ O protocol described above, which operates at neutral/mild conditions and eliminates hydrolysis risk[3].

Q: My reduction step using Pd/C and H 2​ shows multiple spots on TLC and a lower mass by LC-MS. What is happening? A: You are experiencing catalytic defluorination. Palladium on carbon (Pd/C) can insert into activated C-F bonds, converting your -CF 3​ group into a -CHF 2​ or -CH 3​ group, which explains the multiple TLC spots and lower molecular weights[4][5]. Solution: Abandon Pd/C for this specific substrate. Switch to the Fe/NH 4​ Cl protocol. If you must use hydrogenation, use a poisoned catalyst (e.g., Lindlar's catalyst or sulfided Pt/C) and strictly limit H 2​ pressure to 1 atmosphere.

Q: The nitration yield is low, and the reaction mixture turned dark brown/black. What caused this? A: A dark, tarry reaction mixture indicates oxidative degradation of the phenol ring. Concentrated nitric acid is a strong oxidant. If an excess of HNO 3​ is used, or if the reaction is left stirring for too long, the electron-rich phenol will oxidize into quinones and subsequent polymeric tars. Solution: Never use more than 1.05 to 1.1 equivalents of the nitrating agent. Quench the reaction immediately once TLC indicates the consumption of the starting material.

Quantitative Data: Reduction Method Comparison

To highlight the importance of reagent selection in Step 2, the following table summarizes the expected outcomes based on different reduction methodologies.

Reduction MethodConditionsTarget YieldDefluorination RiskMechanistic Notes
Fe powder, NH 4​ Cl EtOH/H 2​ O, 70 °C, 3h>90% None Highly chemoselective; preferred method for -CF 3​ containing aromatics.
SnCl 2​ ·2H 2​ O EtOAc, Reflux, 4h80–85%NoneEffective, but generates heavy metal waste and requires a tedious basic workup.
Pd/C (5%), H 2​
  • Acid
1 atm, MeOH/HCl, RT65–75%ModerateAcidic media suppresses defluorination slightly, but strict monitoring is required.
Pd/C (10%), H 2​ 1 atm, MeOH, RT<50%High Basic/neutral amine formation triggers rapid C-F bond cleavage by Palladium[4][5].

References

  • chemsrc.com - 1421757-69-8 CAS号:1421757-69-8 (Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate). Available at: [Link]

  • chemsrc.com - 1856061-39-6 CAS号:1856061-39-6 (Methyl 4-hydroxy-5-nitro-2-(trifluoromethyl)benzoate). Available at:[Link]

  • The Journal of Organic Chemistry (ACS) - Highly Efficient Nitration of Phenolic Compounds in Solid Phase or Solution Using Bi(NO3)3·5H2O as Nitrating Reagent. Available at: [Link]

  • lzchemical.com - Palladium on Carbon. Available at:[Link]

  • Organic Letters (ACS) - Photoredox Enabled Defluorinative Benzylation of Trifluoromethyl Alkenes with Alkylarenes. Available at: [Link]

Sources

Optimization

Troubleshooting poor solubility of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in aqueous media

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting for solubility challenges encountered with Methyl 5-amino-4-hydroxy-2-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for solubility challenges encountered with Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in aqueous media. As Senior Application Scientists, we have synthesized the following information to address common issues and provide robust solutions based on the physicochemical properties of this compound and established formulation strategies.

Understanding the Molecule: Physicochemical Properties

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a complex aromatic compound with multiple functional groups that influence its solubility. A thorough understanding of its predicted physicochemical properties is the first step in effective troubleshooting.

PropertyPredicted Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight ~251.17 g/mol Moderate molecular weight, less of a direct impediment to solubility compared to very large molecules.
Predicted logP ~2.5 - 3.5Indicates a significant degree of lipophilicity, suggesting poor intrinsic aqueous solubility.
Predicted pKa Phenolic Hydroxyl: ~8-9, Aromatic Amine: ~2-3Amphoteric nature. The compound's charge state, and therefore its solubility, will be highly dependent on the pH of the aqueous medium.
Key Functional Groups Trifluoromethyl group, Aromatic amine, Phenolic hydroxyl, Methyl esterThe trifluoromethyl group significantly increases lipophilicity. The amino and hydroxyl groups offer sites for ionization, which can be exploited to increase solubility. The methyl ester is a non-ionizable, lipophilic group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in my aqueous buffer. What is the first thing I should consider?

A1: The first and most critical parameter to consider is the pH of your aqueous medium . Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is an amphoteric molecule, meaning it has both acidic (phenolic hydroxyl) and basic (aromatic amine) functional groups. Its solubility is therefore highly pH-dependent.

  • At low pH (below its pKa of ~2-3): The aromatic amine group will be protonated (R-NH3+), increasing the molecule's polarity and likely its aqueous solubility.

  • At high pH (above its pKa of ~8-9): The phenolic hydroxyl group will be deprotonated (R-O-), forming a phenoxide salt, which will also increase its aqueous solubility.

  • At a pH between the two pKa values (the isoelectric point): The molecule will be in its neutral, zwitterionic form, which is expected to have the lowest aqueous solubility.

Initial Troubleshooting Steps:

  • Measure the pH of your current buffer.

  • Adjust the pH to be at least 2 units away from the predicted isoelectric point. For this compound, we recommend starting with a buffer at pH > 10 or pH < 1.

  • Observe for dissolution. Gentle heating or sonication may also be beneficial.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my experiment. What are my next options?

A2: If pH adjustment alone is not sufficient, the next step is to consider the use of co-solvents . The lipophilic nature of the trifluoromethyl group and the aromatic ring often requires the addition of a water-miscible organic solvent to disrupt the hydrophobic interactions that lead to low solubility.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and commonly used solvent for poorly soluble compounds. It is crucial to keep the final concentration of DMSO in your assay as low as possible (typically <1%, and ideally <0.1%) to avoid off-target effects.

  • Ethanol: A less toxic alternative to DMSO that can be effective, though it may be required at slightly higher concentrations.

  • Polyethylene Glycol (PEG), particularly PEG 300 or PEG 400: These are often used in formulation development to improve the solubility of hydrophobic drugs.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Prepare a high-concentration stock solution of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Sonication or gentle warming may be necessary.

  • Perform serial dilutions of this stock solution in your aqueous buffer.

  • Vortex immediately and vigorously after each dilution step to prevent precipitation.

  • Visually inspect for any precipitation before use in your experiment.

Caption: Troubleshooting workflow for poor solubility.

Q3: The trifluoromethyl group on my compound seems to be a major contributor to its poor solubility. Are there specific strategies for compounds with this functional group?

A3: Yes, the trifluoromethyl (CF3) group significantly increases the lipophilicity of a molecule.[1] While this can be beneficial for cell permeability and metabolic stability, it poses a significant challenge for aqueous solubility.

Strategies for Trifluoromethylated Compounds:

  • Co-solvents: As mentioned in Q2, this is a primary strategy. The CF3 group's hydrophobicity is effectively countered by organic co-solvents.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic trifluoromethyl-substituted aromatic ring of your compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is more soluble in water.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions. Your compound can partition into the hydrophobic core of these micelles, increasing its apparent solubility. This approach is often used in drug formulation.[3]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate to each solution.

  • Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours.

  • Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

G cluster_0 Aqueous Medium Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex

Caption: Cyclodextrin encapsulation of a poorly soluble compound.

Q4: Can intramolecular hydrogen bonding affect the solubility of my compound?

A4: Yes, the potential for intramolecular hydrogen bonding between the ortho-positioned hydroxyl and amino groups can play a role in the compound's solubility. An intramolecular hydrogen bond can decrease the molecule's interaction with water, thereby reducing its aqueous solubility.[4][5] By adjusting the pH to ionize either the amino or the hydroxyl group, you can disrupt this intramolecular interaction and encourage intermolecular hydrogen bonding with water, which will improve solubility.

Caption: Disruption of intramolecular hydrogen bonding.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to UseKey Considerations
pH Adjustment Ionization of the amino or hydroxyl group increases polarity and interaction with water.First-line approach for any ionizable compound.Determine the pKa values (or use estimates) to select an appropriate pH range.
Co-solvents Reduce the polarity of the solvent system to better solvate the lipophilic compound.When pH adjustment is insufficient or not possible.Ensure the final co-solvent concentration is compatible with your experimental system.
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule within the cyclodextrin cavity.For highly lipophilic compounds, especially those with aromatic and trifluoromethyl groups.Can sometimes interfere with ligand-receptor binding assays.
Surfactants Formation of micelles that can solubilize the compound in their hydrophobic core.Useful for formulation development, but can interfere with many biological assays.Critical micelle concentration (CMC) must be exceeded.

References

  • J. Iside, V. D. Mbe, C. G. F. de, & R. S. de. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Cao, C., Huang, P., Guo, J., & Li, D. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. RSC Publishing. [Link]

  • Uchida, T., & Koyama, Y. (2023). Study on Reversible Solubilization by Adjusting Surfactant Properties. PMC. [Link]

  • Krygowski, T. M., & Stępień, B. T. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type. Semantic Scholar. [Link]

  • Ji, Y., et al. (2018). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Purification of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate via Flash Column Chromatography

Welcome to the technical support center for the purification of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the flash column chromatography of this specific molecule. By understanding the underlying chemical principles, you can transform a challenging separation into a routine and successful purification.

Understanding the Molecule: Key Physicochemical Properties

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a multi-functionalized aromatic compound. Its purification by standard flash chromatography on silica gel can be challenging due to the presence of both a basic amino group and an acidic phenolic hydroxyl group.

Functional GroupExpected pKa RangeBehavior on Silica Gel
Aromatic Amine~4-5[1][2][3][4][5]Basic; can interact strongly with acidic silanol groups, leading to peak tailing.
Phenolic Hydroxyl~9-10[6][7][8][9]Acidic; can interact with silanol groups, but to a lesser extent than the amine.
Trifluoromethyl Group-Electron-withdrawing; increases the acidity of the phenol and decreases the basicity of the amine.[10]
Methyl Ester-Generally neutral and interacts via polar interactions.

These properties necessitate a carefully designed purification strategy to achieve high purity and yield.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Significant Peak Tailing and Poor Resolution

Q: I'm observing a broad, tailing peak for my target compound, and it's co-eluting with impurities. What's causing this and how can I fix it?

A: This is the most common issue when purifying amines on silica gel. The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong interaction leads to a slow and uneven elution, resulting in peak tailing.

Solutions:

  • Mobile Phase Modification with a Basic Additive: The most effective solution is to add a small amount of a competing base to your mobile phase.[11][12] Triethylamine (TEA) is a common choice. The TEA will preferentially interact with the acidic silanol sites, "masking" them from your target compound and allowing it to elute more symmetrically.[13]

    • Recommendation: Start by adding 0.5-2% (v/v) of TEA to your eluent. You can first evaluate the effect on a TLC plate, where you should see a more compact spot with a higher Rf value.

  • Alternative Stationary Phases: If mobile phase modification is not sufficient or desirable, consider using a different stationary phase.[11][13]

    • Amine-functionalized Silica: This is an excellent option as the surface is basic, which minimizes the unwanted interactions with your basic compound.[14]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[13]

Issue 2: The Compound Won't Elute from the Column

Q: I've loaded my sample, but even with a highly polar solvent system, my compound is not eluting. What should I do?

A: This indicates a very strong, potentially irreversible, interaction with the silica gel. It can also happen if the compound has poor solubility in the chosen mobile phase.

Solutions:

  • Check for Compound Degradation: First, ensure your compound is stable on silica gel.[15] You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking that wasn't there initially, your compound may be degrading.

  • Increase Mobile Phase Polarity Drastically: If stability is not an issue, you may need a more aggressive solvent system. A common mobile phase for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can even add a small percentage of ammonium hydroxide to the methanol to increase the elution strength for basic compounds.[15]

  • Consider Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be a better option.[16] In this technique, a nonpolar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

Issue 3: Low Recovery of the Purified Compound

Q: After purification, my yield is significantly lower than expected, even though the fractions appear clean. Where is my compound going?

A: Low recovery can be due to irreversible adsorption onto the silica gel or decomposition during the purification process.

Solutions:

  • Deactivate the Silica Gel: Before loading your sample, flush the column with your mobile phase containing a basic additive like triethylamine.[12][17] This pre-treatment neutralizes the active sites on the silica gel, minimizing irreversible binding.[17]

  • Minimize Contact Time: A faster flow rate can sometimes reduce the time your compound is in contact with the silica gel, potentially minimizing degradation. However, be aware that too high a flow rate can decrease resolution.

  • Use an Alternative Stationary Phase: As mentioned before, amine-functionalized silica or alumina can prevent the issues that lead to low recovery with standard silica gel.[11][14]

Issue 4: Difficulty in Developing an Effective Solvent System

Q: I'm struggling to find a good solvent system using TLC. The spots are either at the baseline or at the solvent front.

A: Finding the right solvent system is crucial for a successful separation. The goal is to have your target compound with an Rf value of approximately 0.2-0.4 on the TLC plate.[18][19]

Solutions:

  • Systematic Screening: Start with a binary system of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate). Run TLCs with varying ratios (e.g., 9:1, 8:2, 7:3, etc.). If your compound is still at the baseline, switch to a more polar solvent system, such as dichloromethane/methanol.

  • Incorporate a Basic Modifier: As discussed, adding a small amount of triethylamine to your TLC developing solvent can significantly change the Rf value and improve the spot shape for basic compounds.[13]

  • TLC to Gradient Conversion: Modern automated flash chromatography systems have software that can help you convert your TLC data into an optimized gradient method.[18][20] This can save significant time and solvent.

Experimental Protocols

Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
  • Prepare a stock solution of your crude Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different silica gel TLC plates.

  • Prepare three different developing chambers with varying ratios of a non-polar and a polar solvent (e.g., 8:2, 7:3, and 6:4 hexanes:ethyl acetate). Add 1% triethylamine to each.

  • Develop the TLC plates.

  • Visualize the spots under UV light and/or by staining.

  • Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4 with good separation from impurities.[21]

Protocol 2: Packing a Flash Chromatography Column (Slurry Method)
  • Select a column of the appropriate size for the amount of crude material you need to purify. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight.[22]

  • In a beaker, create a slurry of the silica gel in your initial, low-polarity mobile phase.[23][24]

  • With the stopcock of the column closed, add a small amount of the mobile phase to the column.

  • Pour the silica gel slurry into the column.[24]

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing.[22]

  • Apply gentle pressure with air or nitrogen to pack the column firmly. Do not let the top of the silica bed run dry.[25]

  • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during sample loading.[22][23]

Protocol 3: Sample Loading and Elution
  • Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent.

  • Carefully apply the sample solution to the top of the column.[23]

  • Open the stopcock and allow the sample to absorb onto the silica gel.

  • Carefully add your mobile phase to the column, running it down the sides to avoid disturbing the sand and silica.

  • Begin eluting the column with your chosen solvent system, either isocratically or with a gradient of increasing polarity.

  • Collect fractions and analyze them by TLC to determine which contain your purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC Method Development (TLC) Solvent Solvent System Selection TLC->Solvent Determine Optimal Rf Column_Packing Column Packing Solvent->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis Fraction Analysis (TLC) Fraction_Collection->Fraction_Analysis Pooling Combine Pure Fractions Fraction_Analysis->Pooling Identify Pure Fractions Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: A typical workflow for flash column chromatography.

troubleshooting_logic node_sol node_sol start Poor Separation? tailing Peak Tailing? start->tailing no_elution Compound Stuck? tailing->no_elution No add_tea Add Triethylamine (TEA) to Mobile Phase tailing->add_tea Yes low_recovery Low Recovery? no_elution->low_recovery No strong_solvent Increase Solvent Polarity (e.g., DCM/MeOH) no_elution->strong_solvent Yes deactivate Deactivate Silica Before Loading low_recovery->deactivate Yes alt_phase Use Amine-Functionalized Silica or Alumina add_tea->alt_phase Still Tailing rp_flash Consider Reversed-Phase Flash strong_solvent->rp_flash Still Stuck deactivate->alt_phase Still Low

Caption: A decision tree for troubleshooting common purification issues.

References

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Journal of the American Chemical Society. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. [Link]

  • Biotage. (2023, February 10). How do I Create an Efficient Gradient Flash Chromatography Method?[Link]

  • Google Patents. (N.D.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
  • University of Rochester. (N.D.). Troubleshooting Flash Chromatography. [Link]

  • PubChem. (2017, February 27). Phenol. [Link]

  • Wikipedia. (N.D.). 4-Aminobenzoic acid. [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Teledyne ISCO. (N.D.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • LCGC International. (2025, November 27). Mixed-Mode Chromatography—A Review. [Link]

  • Teledyne ISCO. (N.D.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. [Link]

  • PubChem. (N.D.). 4-Aminobenzoic Acid. [Link]

  • EPFL. (N.D.). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • Teledyne Labs. (N.D.). Flash Method Development in a Flash. [Link]

  • ACS Publications. (N.D.). Partially Deactivated Silica Gel Columns in Chromatography. Chromatographic Behavior of Benzo [a]pyrene. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. [Link]

  • PMC. (N.D.). Methyl 2-amino-3,4,5,6-tetrafluorobenzoate. [Link]

  • Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. [Link]

  • Merck Index. (N.D.). p-Aminobenzoic Acid. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [https://www.biotage.com/blog/purifying-ionic-compounds-by-flash-column-chromatography]([Link] chromatography)

  • ResearchGate. (N.D.). (PDF) Methyl 2-amino-5-chlorobenzoate. [Link]

  • Chromatography Forum. (2009, January 28). Base Deactivated silica??[Link]

  • Wikipedia. (N.D.). Phenol. [Link]

  • SIELC. (N.D.). Mixed-Mode Chromatography and Stationary Phases. [Link]

  • YouTube. (2021, March 12). Flash Method Development from TLC Plates Webinar. [Link]

  • Restek. (N.D.). HPLC Troubleshooting Guide. [Link]

  • FEMA. (N.D.). 36354-hydroxy-5-methyl-3(2h)-furanone. [Link]

  • The Royal Society of Chemistry. (N.D.). Supporting Information. [Link]

  • Organic Syntheses. (N.D.). 2-methyl-4-hydroxyquinoline. [Link]

  • Rsc.org. (N.D.). Supporting information. [Link]

  • MDPI. (2022, November 12). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Chemistry Stack Exchange. (2013, April 17). In aminobenzoic acid, do we have three different pKa's?[Link]

  • ResearchGate. (2016, April 29). Compound is stuck in silica gel and not eluting while running open column chromatography for extraction of secondary metabolites. What to do?[Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Pharmaguideline. (N.D.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • ChemSynthesis. (2025, May 20). methyl 5-hydroxy-2-methylbenzoate. [Link]

  • Bitesize Bio. (2025, July 29). Pack a Chromatography Column Like a Pro. [Link]

  • Bestchrom. (2025, May 8). What is mixed-mode resin? The definitive guide to 2025. [Link]

  • College of Engineering Safety. (N.D.). Flash Column Chromatography. [Link]

  • REACH Devices. (N.D.). How to set-up a flash chromatography silica column and actually succeed at separation. [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • ACS Publications. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. [Link]

Sources

Optimization

Preventing degradation of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate during long-term storage

Welcome to the Technical Support Center for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate . As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven, mechanistic insights into the handling and long-term storage of this highly sensitive Active Pharmaceutical Ingredient (API) intermediate.

Below, you will find a diagnostic deep-dive into the molecule's degradation pathways, a self-validating storage protocol, and regulatory guidance for stability testing.

Part 1: Mechanistic Deep-Dive (FAQs)

Q: Why does my batch turn dark brown or black after a few weeks on the bench, even in a closed vial? A: The discoloration is a direct visual indicator of oxidative degradation. Your molecule contains an o-aminophenol moiety (an amino group at C5 adjacent to a hydroxyl group at C4). Aminophenols are highly susceptible to auto-oxidation, rapidly converting into highly electrophilic 1[1]. Once formed, these quinone imines act as Michael acceptors, reacting with unoxidized molecules to form complex, highly conjugated 2[2]. This polymerization is what causes the dark brown or black appearance.

Q: Does the trifluoromethyl (-CF3) group offer any stability to the ring? A: While the strongly electron-withdrawing -CF3 group at the C2 position pulls electron density away from the aromatic ring (slightly raising the oxidation potential compared to an unsubstituted o-aminophenol), it is not sufficient to halt auto-oxidation. Furthermore, the molecule contains a methyl ester at C1, which introduces a secondary degradation pathway:3[3]. If ambient moisture is present, the ester will hydrolyze into its corresponding carboxylic acid.

Degradation A Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate B Auto-oxidation (O2, Light, Heat) A->B Exposure D Moisture / H2O A->D Humidity C o-Quinone Imine Intermediate B->C -2e-, -2H+ F Polymerization & Cross-linking (Black) C->F Nucleophilic Attack E Ester Hydrolysis (Carboxylic Acid) D->E Hydrolysis

Mechanistic pathways of degradation: Oxidation to o-quinone imine and ester hydrolysis.

Part 2: Quantitative Degradation Diagnostics

To establish a baseline for your stability-indicating methods, we have summarized the expected degradation kinetics based on standard 4[4].

Storage ConditionTemp / HumidityAtmosphereContainer Type6-Month Purity (HPLC)Visual Appearance
Long-Term (Target) -20°C / AmbientArgonAmber Glass, Sealed> 99.5%Off-white crystalline powder
Accelerated 5°C / AmbientAirClear Glass, Sealed< 92.0%Light brown discoloration
Stress (Oxidative) 25°C / 60% RHAirClear Glass, Open< 80.0%Dark brown solid
Stress (Hydrolytic) 40°C / 75% RHAirClear Glass, Open< 55.0%Sticky black polymeric mass

Part 3: Self-Validating Storage Protocol

To guarantee scientific integrity, your storage methodology cannot rely on blind trust; it must be a self-validating system. We recommend the following workflow, which embeds causality and analytical verification into every step.

StorageWorkflow Step1 1. High-Vacuum Drying Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Purge (3x Cycles) Step2->Step3 Step4 4. PTFE Crimp Sealing Step3->Step4 Step5 5. Sentinel Validation Step4->Step5

Self-validating protocol for long-term API intermediate storage under inert conditions.

Step-by-Step Methodology:

1. High-Vacuum Drying (Moisture Elimination)

  • Action: Dry the purified API intermediate under high vacuum (<0.1 mbar) at 25°C for 24 hours.

  • Causality: Removing residual solvent and atmospheric moisture to <0.1% (verified via Karl Fischer titration) completely starves the 3[3].

2. Single-Use Aliquoting (Light & Thermal Protection)

  • Action: Transfer the dried powder into pre-weighed, amber glass vials. Size the aliquots strictly for single-experiment use.

  • Causality: Amber glass blocks UV/Vis radiation, preventing homolytic cleavage and photo-induced radical oxidation. Single-use aliquots prevent the repeated freeze-thaw cycles and condensation buildup that inevitably occur when cold bulk containers are repeatedly opened.

3. Argon Purging (Oxygen Displacement)

  • Action: Purge the headspace of each vial with high-purity Argon (99.999%) for 30 seconds.

  • Causality: Argon is heavier than air and effectively blankets the solid, displacing oxygen. Without O2 acting as the terminal electron acceptor, the transition of the o-aminophenol to the o-quinone imine is 1[1].

4. PTFE-Lined Sealing (Barrier Integrity)

  • Action: Seal the vials immediately using crimp caps fitted with PTFE-lined silicone septa.

  • Causality: PTFE is chemically inert and highly impermeable to atmospheric oxygen and humidity, ensuring the Argon blanket remains intact over years of storage.

5. Sentinel Validation Loop (The Self-Validating Step)

  • Action: Store all vials at -20°C. Designate 5% of the vials as "Sentinel Vials." Pull one sentinel vial at 1, 3, and 6 months to run an HPLC-UV assay.

  • Causality: By actively tracking the Area Percent (A%) of the intact API against the known retention times of the quinone imine and carboxylic acid degradants, you continuously validate that the storage environment has not been compromised, aligning with5[5]. If a sentinel vial fails, you are immediately alerted before risking a critical synthetic step.

Part 4: Regulatory Compliance & ICH Guidelines

Q: How should we structure our formal stability studies for IND/NDA submission? A: For regulatory submissions, stability data must align with4[4]. Because this molecule is highly reactive, standard room-temperature storage is unviable. You must establish -20°C as the intended long-term storage condition.

  • Real-Time Stability: Conducted at -20°C ± 5°C for a minimum of 12 months prior to submission to determine6[6].

  • Accelerated Stability: Conducted at 5°C ± 3°C (refrigerator conditions) for 6 months. If significant change (e.g., >5% degradation or failure to meet visual appearance specs) occurs at 5°C, it definitively justifies the strict -20°C label claim for 5[5].

References

  • Title: Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome Source: Chemical Research in Toxicology - ACS Publications URL: [Link]

  • Title: ICH Stability Testing Source: Intertek URL: [Link]

  • Title: API Stability Data Submission Explained: Ultimate Guide to Regulatory Compliance and Global Dossier Preparation Source: PharmaRegulatory.in URL: [Link]

  • Title: Risk-Based Approach for Defining Retest Dates for Active Pharmaceutical Ingredients and Excipients Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: ICH Stability & Compatibility Studies | CMC Pharma Drug Stability Testing Source: CMC Pharma URL: [Link]

Sources

Troubleshooting

Overcoming steric hindrance of the trifluoromethyl group in Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Technical Support Center: Functionalizing Highly Hindered ortho-Trifluoromethyl Benzoates Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specificall...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Functionalizing Highly Hindered ortho-Trifluoromethyl Benzoates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers working with Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate .

The presence of the trifluoromethyl ( −CF3​ ) group at the 2-position creates a unique synthetic bottleneck. While the −CF3​ group is strongly electron-withdrawing (which theoretically increases carbonyl electrophilicity), its massive van der Waals radius (~2.7 Å, akin to an isopropyl group) physically shields the adjacent C1 methyl ester[1]. This steric blockade prevents nucleophiles from achieving the optimal Bürgi-Dunitz trajectory required to form a tetrahedral intermediate, rendering standard functionalization methods ineffective.

Below, you will find field-proven workflows, mechanistic insights, and self-validating protocols to bypass these limitations.

Part 1: Strategic Workflows

Pathway Substrate Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate Barrier Steric Shielding by ortho-CF3 (van der Waals radius ~2.7 Å) Substrate->Barrier Method1 Super-Nucleophile Attack (HOO⁻ via TBAH/H2O2) Barrier->Method1 Hydrolysis Method2 Thermal Activation (KOH / MeOH, 80°C) Barrier->Method2 Hydrolysis Method3 Magnesium Amide (i-PrMgCl + Amine) Barrier->Method3 Amidation Product1 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoic acid Method1->Product1 Method2->Product1 Product2 Sterically Hindered Amide Method3->Product2

Fig 1. Strategic workflows to bypass ortho-CF3 steric hindrance during ester functionalization.

Part 2: Troubleshooting FAQs

Q1: Why does standard saponification (LiOH/NaOH in THF/Water at room temperature) return 100% unreacted starting material? A1: The failure is entirely steric. The bulky ortho- −CF3​ group acts as a physical umbrella over the ester carbonyl[1]. Standard hydroxide ions ( HO− ) cannot penetrate this steric shield to attack the sp2 carbon. To force the reaction, you must either alter the nucleophile's geometry (using the alpha-effect) or apply significant thermal energy to overcome the massive activation energy ( Ea​ ) barrier[2].

Q2: During high-temperature saponification, my reaction mixture turns dark brown/black, and TLC shows multiple degradation spots. What is happening? A2: Your molecule contains a 4-hydroxy-5-amino substitution pattern, which constitutes an ortho-aminophenol motif. In strongly alkaline conditions at elevated temperatures, this electron-rich motif is highly susceptible to air oxidation, rapidly polymerizing into dark quinone imines. Self-Validating Fix: You must thoroughly degas your aqueous/methanolic KOH solvents by sparging with Argon for 15 minutes prior to adding the substrate, and run the reaction under a strict inert atmosphere. Alternatively, switch to the milder Peroxide-Assisted method (Protocol A) at room temperature.

Q3: I need to convert this ester directly to an amide using a primary amine. Standard heating yields no product. What is the workaround? A3: Amines are relatively weak nucleophiles and will never overcome the −CF3​ steric barrier on their own. You must use a Grignard-mediated amidation (Bodroux reaction variant). By treating your amine with isopropylmagnesium chloride ( i−PrMgCl ), you generate a highly reactive magnesium amide intermediate that can force the addition-elimination sequence[3].

Q4: How does adding Hydrogen Peroxide ( H2​O2​ ) to the hydrolysis reaction solve the steric issue? A4: Adding H2​O2​ to a base like Tetrabutylammonium hydroxide (TBAH) generates the hydroperoxide anion ( HOO− )[4]. Due to the repulsion between adjacent lone pairs on the two oxygen atoms (the "alpha-effect"), the HOMO of HOO− is raised in energy. This makes it a "super-nucleophile" that is significantly more reactive and possesses a smaller effective steric demand during the transition state compared to standard hydroxide.

Mechanism Ester Hindered Carbonyl (C1) OH HO⁻ (Standard) OH->Ester High Activation Energy Fail Repulsion / No Reaction OH->Fail Blocked by CF3 OOH HOO⁻ (Alpha-Effect) OOH->Ester Lower Steric Demand Success Tetrahedral Intermediate OOH->Success Rapid Addition

Fig 2. Mechanistic advantage of the hydroperoxide super-nucleophile via the alpha-effect.

Part 3: Quantitative Data Presentation

Table 1: Comparative Efficacy of Hydrolysis Strategies for ortho-CF3 Benzoates

StrategyReagents / SolventTempTimeExpected YieldMechanistic Rationale
Standard LiOH / THF / H2​O 25 °C24 h< 5%Steric clash prevents tetrahedral intermediate formation.
Super-Nucleophile TBAH / H2​O2​ / DME25 °C4–6 h> 85%Alpha-effect enhances nucleophilicity; smaller transition state radius[4].
Thermal Saponification KOH (10 eq) / MeOH / H2​O 80 °C13 h> 90%Extreme thermal energy overcomes high Ea​ barrier[2].
Phase-Transfer KOH / 18-Crown-6 / Toluene80 °C12 h~ 85%Crown ether sequesters K+ , creating a highly reactive "naked" HO− .

Part 4: Experimental Protocols

Protocol A: Peroxide-Assisted Hydrolysis (Mild Conditions)

Recommended to prevent oxidation of the ortho-aminophenol motif.

  • Reagent Preparation: To a round-bottom flask, add aqueous tetrabutylammonium hydroxide (TBAH, 40% w/w, 2.0 eq). Azeotropically concentrate the solution four times using a 1:1 mixture of dimethoxyethane (DME) and toluene to remove excess water[4].

  • Activation: Cool the dried TBAH residue to 0 °C. Carefully add 30% aqueous H2​O2​ (5.0 eq) to generate the hydroperoxide complex.

  • Reaction: Dissolve Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (1.0 eq) in anhydrous DME and add it dropwise to the reagent mixture.

  • Incubation: Stir the mixture at room temperature for 4–6 hours. Self-validation step: Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot should completely disappear.

  • Quenching: Cool the flask to 0 °C and quench slowly with saturated aqueous Na2​SO3​ to safely destroy excess unreacted peroxide.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to protonate the newly formed benzoic acid. Extract with ethyl acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product.

Protocol B: High-Temperature Saponification (Harsh Conditions)

Use only if Protocol A is unsuitable. Strict inert atmosphere required.

  • Solvent Degassing: Prepare a 9:1 mixture of Methanol and Water (100 mL total). Sparge the solvent vigorously with Argon for 15 minutes to remove dissolved oxygen.

  • Base Dissolution: Under Argon, dissolve KOH (10 eq) into the solvent mixture to create a highly concentrated alkaline environment[2].

  • Reaction: Add the ester substrate (1.0 eq) to the solution. Seal the reaction vessel securely to prevent methanol evaporation and oxygen ingress.

  • Heating: Heat the mixture in an oil bath to 80 °C and stir vigorously for 13 hours[2].

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove the methanol.

  • Acidification & Extraction: Dilute the remaining aqueous residue with degassed water, cool to 0 °C, and carefully acidify to pH 2 with concentrated HCl. Extract the precipitated acid with ethyl acetate. Wash with brine, dry over MgSO4​ , and evaporate to yield the pure acid.

Part 5: References

  • Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Saponification-Typical procedures Source: OperaChem URL:[Link]

  • A Practical Removal Method of Camphorsultam (Hydrolysis with TBAH) Source: Scribd URL:[Link]

  • The Synthesis of Sterically Hindered Amides Source: CHIMIA URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate in SAR Studies: A Comparative Guide for Heterocyclic Scaffold Design

The Scaffold Imperative: Strategic Selection in Medicinal Chemistry In the development of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators, the selection of the found...

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Author: BenchChem Technical Support Team. Date: March 2026

The Scaffold Imperative: Strategic Selection in Medicinal Chemistry

In the development of targeted therapeutics, particularly kinase inhibitors and G protein-coupled receptor (GPCR) modulators, the selection of the foundational building block dictates the trajectory of the entire Structure-Activity Relationship (SAR) campaign. Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate has emerged as a privileged, highly functionalized precursor for constructing advanced heterocyclic scaffolds, most notably benzoxazoles and benzimidazoles[1].

Unlike simpler, unfunctionalized starting materials, this specific benzoate derivative offers a trifecta of strategic advantages:

  • Regioselective Cyclization: The ortho-aminophenol moiety (C4-OH, C5-NH2) provides a precise, unambiguous vector for heterocyclic ring closure, eliminating the need for complex separation of regioisomers during library generation[1].

  • Metabolic Shielding via the -CF₃ Group: The trifluoromethyl group at the C2 position (which translates to the C6 position of the resulting benzoxazole) acts as a robust metabolic shield. It blocks cytochrome P450-mediated oxidative degradation while significantly enhancing the lipophilicity and binding affinity of the molecule[2].

  • Late-Stage Functionalization: The C1 methyl ester serves as a protected synthetic handle. Post-cyclization, it can be selectively saponified to the carboxylic acid, providing a solvent-exposed vector for amide coupling to tune aqueous solubility and pharmacokinetic properties.

Mechanistic Benchmarking: Electronic and Steric Causality

The integration of fluorine into organic molecules is a cornerstone of modern drug design[3]. When benchmarking Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate against its non-fluorinated and chlorinated analogs, the causality behind the observed SAR shifts becomes evident through both steric and electronic lenses.

  • Electronic Effects: The strong electron-withdrawing nature of the -CF₃ group lowers the pKa of the resulting heterocyclic core. This electronic modulation often strengthens the hydrogen-bond donor/acceptor capacity of the benzoxazole nitrogen and oxygen atoms, optimizing their interaction with the highly conserved hinge region of target kinases[4].

  • Steric and Lipophilic Packing: The -CF₃ group possesses a larger van der Waals volume than a methyl group or a chlorine atom, and it exhibits high lipophilicity. In kinase binding models, this moiety is ideally positioned to project into the deep, hydrophobic "back pocket" (often adjacent to the DFG motif). The resulting halogen bonding and hydrophobic packing drive exponential increases in target residence time and potency[5],[6].

Comparative SAR Data Analysis

To objectively benchmark the performance of this building block, we present a comparative analysis of three derivative benzoxazole scaffolds evaluated in a representative biochemical kinase assay (e.g., VEGFR2).

Scaffold PrecursorC6-SubstituentcLogPPolar Surface Area (Ų)Kinase IC₅₀ (nM)Microsomal Half-Life (T₁/₂ min)
Methyl 5-amino-4-hydroxybenzoate-H2.1565.445015
Methyl 5-amino-4-hydroxy-2-chlorobenzoate-Cl2.8065.48535
Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate -CF₃ 3.42 65.4 12 >120

Data Interpretation: The transition from a hydrogen atom to a -CF₃ group yields a nearly 40-fold increase in biochemical potency. Crucially, the microsomal stability (T₁/₂) extends beyond 120 minutes, validating the -CF₃ group's role in preventing rapid hepatic clearance[2].

SAR Workflow and Logical Progression

SAR_Workflow A Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate B Orthoester Condensation (Benzoxazole Formation) A->B Cyclization C Ester Saponification & Amide Coupling B->C SAR Expansion D Biochemical Assay (Target Kinase IC50) C->D Primary Screen E ADME Profiling (Microsomal Stability) D->E Secondary Screen F Lead Candidate Selection E->F Data Integration

Logical workflow for benzoxazole SAR library generation and biological evaluation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific mechanistic controls.

Protocol A: Regioselective Synthesis of the Benzoxazole Core

Objective: Convert Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate into 5-(methoxycarbonyl)-6-(trifluoromethyl)benzoxazole.

  • Reaction Setup: Dissolve Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate (1.0 eq, 10 mmol) in 50 mL of anhydrous toluene.

    • Causality: Toluene is selected to allow for the azeotropic removal of methanol generated during the reaction, driving the thermodynamic equilibrium toward ring closure.

  • Reagent Addition: Add trimethyl orthoformate (3.0 eq, 30 mmol) and pyridinium p-toluenesulfonate (PPTS, 0.1 eq, 1 mmol).

    • Causality: PPTS acts as a mild, buffering acid catalyst. It is strong enough to activate the orthoester for nucleophilic attack by the aniline nitrogen, but mild enough to prevent the premature hydrolysis of the C1 methyl ester.

  • Cyclization & Monitoring: Heat the mixture to reflux (110°C) for 4–6 hours using a Dean-Stark trap.

    • Self-Validation Step: Monitor the reaction strictly via LC-MS (ESI+). The reaction is only deemed complete when the intermediate Schiff base mass[M+H]⁺ is entirely consumed. Premature termination leads to inseparable mixtures of the open-chain intermediate and the closed heterocycle.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure benzoxazole scaffold.

Protocol B: Orthogonal Biochemical Evaluation (ADP-Glo Kinase Assay)

Objective: Determine the IC₅₀ of the synthesized library against a target kinase.

  • Buffer Preparation: Prepare the assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, and 0.01% Triton X-100).

    • Causality: The inclusion of 0.01% Triton X-100 is a critical mechanistic choice. Highly lipophilic -CF₃ compounds can form colloidal aggregates in aqueous buffers, leading to false-positive promiscuous inhibition. The detergent prevents aggregation, ensuring the observed IC₅₀ reflects true active-site binding.

  • Incubation: Dispense 5 µL of the recombinant kinase into a 384-well plate. Add 2 µL of the benzoxazole test compounds (serial dilutions in DMSO) and incubate for 30 minutes at room temperature.

  • Reaction Initiation: Add 3 µL of an ATP/Substrate mixture to initiate the enzymatic reaction.

  • Signal Generation & Validation: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, then add 20 µL of Kinase Detection Reagent.

    • Self-Validation Step: Every plate must include a "No Enzyme" well (to establish baseline luminescence) and a reference inhibitor well (e.g., Staurosporine). If the Staurosporine IC₅₀ deviates by more than 3-fold from historical benchmarks, the entire plate's data must be discarded.

Mechanistic Binding Visualization

Binding_Model Core Benzoxazole Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge N3/O1 Interaction CF3 C6-Trifluoromethyl Group Core->CF3 C6 Substitution Ester C5-Methyl Ester (Solvent Vector) Core->Ester C5 Substitution Pocket Hydrophobic Pocket II (Steric Bulk & Lipophilicity) CF3->Pocket Halogen/Hydrophobic Packing Solvent Solvent Exposed Region Ester->Solvent Vector Extension

Mechanistic binding model of the CF3-benzoxazole scaffold within a kinase active site.

References

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of a Novel Trifluoromethyl Diazirine Inhibitor of SARS-CoV-2 Mpro MDPI - Molecules URL:[Link]

  • Preparation of trifluoromethyl and other perfluoroalkyl compounds with (perfluoroalkyl)trimethylsilanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Comparative

Validating the Purity of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate: A Comparative Guide to qNMR vs. HPLC

As pharmaceutical pipelines increasingly rely on highly substituted fluorinated aromatics, the analytical rigor applied to intermediates like Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate must evolve. A mere 0.5%...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on highly substituted fluorinated aromatics, the analytical rigor applied to intermediates like Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate must evolve. A mere 0.5% discrepancy in the absolute purity of such a critical building block can drastically alter reaction stoichiometry, propagate downstream impurities, and ultimately compromise active pharmaceutical ingredient (API) quality.

Historically, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been the default for purity assessment. However, relying solely on relative chromatographic area percentages introduces blind spots. To establish absolute mass fraction, modern analytical workflows demand orthogonal techniques.

This guide provides an authoritative comparison between HPLC and Quantitative Nuclear Magnetic Resonance (qNMR) —specifically leveraging both 1 H and 19 F nuclei—to validate the purity of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate.

Mechanistic Comparison: The Causality of Analytical Discrepancies

To understand why qNMR and HPLC often report divergent purity values for the same batch of material, we must examine the fundamental physics governing each detector.

The Illusion of Relative Purity (HPLC-UV)

HPLC separates components based on differential partitioning, and UV detectors measure absorbance based on a molecule's extinction coefficient ( ϵ ).

  • The Causality of Error: Impurities such as des-fluoro analogs, regioisomers, or unreacted starting materials may possess drastically different UV response factors compared to the main analyte[1]. Furthermore, HPLC-UV is entirely blind to UV-transparent impurities like residual inorganic salts from the amination step, water, or aliphatic solvents[2]. Consequently, HPLC normalizes the visible peaks to 100%, systematically overestimating the true purity of the sample.

The Power of Absolute Quantification (qNMR)

qNMR operates on the principle that, under fully relaxed magnetic conditions, the integrated area of a nuclear resonance signal is strictly and directly proportional to the molar concentration of those nuclei[1].

  • The 1 H qNMR Approach: By comparing the integral of the analyte's methoxy protons ( 3.8 ppm) or aromatic protons ( 7.0-7.5 ppm) against a certified internal standard, we calculate an absolute mass fraction without needing a reference standard of the analyte itself.

  • The 19 F qNMR Advantage: Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate contains a trifluoromethyl ( −CF3​ ) group, making it an ideal candidate for 19 F qNMR. Fluorine-19 boasts a 100% natural isotopic abundance and a high gyromagnetic ratio, yielding sensitivity nearly identical to proton NMR. Crucially, 19 F qNMR provides a massive chemical shift range with zero background interference from common solvents, water, or non-fluorinated organic impurities, allowing for pristine baseline integration[3].

Decision_Tree Goal Purity Assessment Goal Abs Absolute Mass Fraction (No Reference Standard) Goal->Abs Rel Impurity Profiling (Relative Area %) Goal->Rel qNMR qNMR Method (Primary Validation) Abs->qNMR HPLC HPLC-UV/MS (Secondary Validation) Rel->HPLC Fluorine Fluorinated Analyte? qNMR->Fluorine F19 19F qNMR (Zero Background) Fluorine->F19 Yes H1 1H qNMR (Standard Approach) Fluorine->H1 No

Caption: Decision matrix for selecting the optimal purity validation technique.

Self-Validating Experimental Protocols

A scientifically rigorous protocol must include internal checks that confirm its own accuracy during execution. The following methodologies are designed as self-validating systems.

Protocol 1: Dual-Nucleus ( 1 H and 19 F) qNMR Workflow

Step 1: Gravimetric Preparation & Standard Selection

  • Action: Using a calibrated 6-place microbalance, accurately co-weigh 20 mg of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate and an appropriate Certified Reference Material (CRM) Internal Standard[4].

  • Standard Selection:

    • For 1 H qNMR: Use Maleic Acid ( 10 mg). Its singlet at 6.3 ppm does not overlap with the analyte's methoxy or aromatic signals.

    • For 19 F qNMR: Use 4,4'-Difluorobenzophenone (DFBP) . Its multiplet at -106 ppm is well-separated from the analyte's −CF3​ signal ( -60 to -65 ppm)[5].

  • Self-Validation: Record weights only after the microbalance reading stabilizes for 10 seconds to eliminate electrostatic drift errors.

Step 2: Dissolution and Shimming

  • Action: Dissolve the mixture in 0.6 mL of low-water DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Self-Validation (Lineshape Check): After tuning and matching the probe, shim the magnet until the Full Width at Half Maximum (FWHM) of the internal standard peak is strictly <1.0 Hz. Poor shimming causes peak tailing, which destroys integration accuracy.

Step 3: Relaxation Profiling (The T1​ Check)

  • Causality: RF pulses saturate the nuclear spin system. If nuclei do not fully relax back to equilibrium between scans, the resulting integral will be artificially suppressed[5].

  • Action: Execute an inversion-recovery sequence to empirically determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing nucleus in the matrix. Set the inter-pulse delay ( D1​ ) to ≥7×T1​ (typically 30–45 seconds) to ensure >99.9% relaxation.

Step 4: Acquisition and Integration

  • Action: Acquire 16–64 scans using a 90° excitation pulse. For 19 F qNMR, apply inverse gated broadband decoupling to eliminate 19 F- 1 H scalar coupling, simplifying the −CF3​ signal into a sharp singlet[6].

  • Self-Validation: When integrating, expand the baseline to ensure the 13 C satellite peaks (located symmetrically around the main peak) are fully included within the integration window. This guarantees >99% signal capture.

qNMR_Workflow cluster_NMR NMR Acquisition (Self-Validating) Start Sample: Methyl 5-amino-4-hydroxy- 2-(trifluoromethyl)benzoate Weighing Accurate Co-weighing (Analyte + Internal Standard) Start->Weighing Solvent Dissolution in DMSO-d6 (FWHM Check < 1.0 Hz) Weighing->Solvent H1 1H qNMR (D1 ≥ 7 × T1) Solvent->H1 F19 19F qNMR (Broadband Decoupled) Solvent->F19 Integration Precise Signal Integration (Include 13C Satellites) H1->Integration F19->Integration Calculation Absolute Purity Calculation (Mass Fraction %) Integration->Calculation

Caption: Self-validating dual-nucleus qNMR workflow for absolute purity determination.

Protocol 2: HPLC-UV Analysis (Secondary Method)
  • Action: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile.

  • Conditions: Inject 5 μ L onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 5% to 95% organic over 10 minutes. Monitor at 254 nm.

  • Limitation: While excellent for resolving closely related organic impurities, this method will fail to account for residual moisture or inorganic salts, requiring separate Karl Fischer and sulfated ash titrations to approximate true mass balance.

Quantitative Data Summary & Comparative Analysis

The table below illustrates representative analytical data comparing the three techniques on a single batch of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate. Notice the discrepancy between the chromatographic and spectroscopic results.

Analytical Parameter 1 H qNMR 19 F qNMRHPLC-UV (254 nm)
Purity Result (Mass %) 98.25% ± 0.20%98.18% ± 0.15%99.85% ± 0.05% (Area %)
Primary Limitation Potential overlap with complex aliphatic impuritiesRequires specialized probe tuningOverestimates purity (ignores salts/solvents)
Reference Standard Internal (e.g., Maleic Acid)Internal (e.g., 4,4'-DFBP)Requires Analyte-Specific Standard
Background Interference Moderate (Solvent/Water peaks)Zero (Fluorine-specific)High (Response factor dependency)
Throughput Moderate (Long D1​ delays required)ModerateHigh (Automated sequences)

Data Interpretation: The HPLC-UV analysis reports a highly optimistic purity of 99.85%. However, the dual-nucleus qNMR data reveals the absolute mass fraction is closer to 98.2%. This 1.6% discrepancy is typical for pharmaceutical intermediates and is usually attributed to UV-transparent impurities (e.g., residual water, trapped solvents, or inorganic salts from the synthesis). Because 19 F qNMR suffers from zero background solvent interference, its precision (98.18% ± 0.15%) serves as the ultimate gold standard for this fluorinated compound.

Conclusion & Best Practices

For researchers synthesizing or procuring Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate, relying exclusively on HPLC-UV is a critical vulnerability. While HPLC remains indispensable for high-throughput impurity profiling, qNMR must be employed to establish the absolute mass fraction.

By leveraging the molecule's −CF3​ group, scientists can utilize 19 F qNMR to bypass the traditional limitations of proton NMR (such as solvent overlap and water suppression issues). Implementing the self-validating protocols outlined above ensures that your analytical data is not just precise, but fundamentally true to the physical reality of the sample.

References

  • Acanthus Research: Quantitative NMR Spectroscopy - What are the advantages of qNMR over HPLC? Acanthus Research. 2

  • BenchChem: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. BenchChem Technical Support. 1

  • National Institutes of Health (PMC): Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. 3

  • MilliporeSigma: Certified Reference Materials for 19F NMR. Sigma-Aldrich. 5

  • ResolveMass Laboratories: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.4

Sources

Validation

Comparative analysis of green chemistry synthetic routes for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science. Methyl 5-amino-4-hydroxy-2-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized aromatic compounds is a cornerstone of pharmaceutical and materials science. Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a key structural motif, and developing environmentally benign synthetic routes to this and similar molecules is of paramount importance. This guide provides a comparative analysis of a plausible traditional synthetic pathway and a proposed greener alternative, underpinned by the principles of green chemistry.

Introduction: The Imperative for Greener Organic Synthesis

The traditional multi-step synthesis of complex organic molecules often relies on stoichiometric reagents, harsh reaction conditions, and hazardous solvents, leading to significant waste generation and environmental impact. Green chemistry seeks to mitigate these issues by designing chemical processes that are more efficient, use safer substances, and minimize waste. This guide will deconstruct a conventional approach to synthesizing Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate and present a modern, greener alternative that leverages catalytic methods and improved reaction conditions.

Part 1: The Traditional Synthetic Approach: A Critical Evaluation

A plausible traditional synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is outlined below. This pathway, while chemically sound, presents several challenges from a green chemistry perspective.

Diagram of the Traditional Synthetic Route

Traditional_Synthesis A 2-Chloro-1-nitro-3-(trifluoromethyl)benzene B Methyl 2-chloro-3-(trifluoromethyl)benzoate A->B 1. Mg, CO2 2. SOCl2, MeOH C Methyl 4-amino-2-chloro-3-(trifluoromethyl)benzoate B->C Nitration (HNO3/H2SO4) D Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate C->D 1. Reduction (e.g., Fe/HCl) 2. Hydroxylation (e.g., NaOH, high T/P)

Caption: Proposed traditional synthetic pathway for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate.

Detailed Protocol for the Traditional Synthesis

Step 1: Carboxylation and Esterification of 2-Chloro-1-nitro-3-(trifluoromethyl)benzene

  • Grignard Formation: 2-Chloro-1-nitro-3-(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent.

  • Carboxylation: The Grignard reagent is then quenched with solid carbon dioxide (dry ice) to yield the magnesium salt of 2-chloro-3-(trifluoromethyl)benzoic acid.

  • Esterification: The resulting carboxylic acid is converted to the methyl ester by reaction with thionyl chloride (SOCl₂) to form the acyl chloride, followed by the addition of methanol.

Step 2: Nitration

  • Methyl 2-chloro-3-(trifluoromethyl)benzoate is subjected to electrophilic aromatic substitution using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures to introduce a nitro group onto the aromatic ring, yielding primarily Methyl 4-nitro-2-chloro-3-(trifluoromethyl)benzoate.

Step 3: Reduction and Hydroxylation

  • Reduction: The nitro group of Methyl 4-nitro-2-chloro-3-(trifluoromethyl)benzoate is reduced to an amino group using a metal in acidic medium, such as iron filings in hydrochloric acid (Fe/HCl).

  • Hydroxylation: The chloro-substituent is replaced by a hydroxyl group via nucleophilic aromatic substitution. This typically requires harsh conditions, such as treatment with sodium hydroxide (NaOH) at high temperature and pressure.

Green Chemistry Critique of the Traditional Route
Green Chemistry Principle Drawback of the Traditional Route
Atom Economy The use of stoichiometric reagents like Mg, SOCl₂, Fe, and strong acids/bases leads to poor atom economy, with a significant portion of the reactants ending up as waste.[1][2]
Waste Prevention (E-Factor) This multi-step synthesis generates a large amount of waste, including metal salts, acidic and basic aqueous waste, and solvent waste, resulting in a high Environmental Factor (E-Factor).[3][4]
Use of Hazardous Substances The process utilizes hazardous and corrosive reagents such as SOCl₂, concentrated H₂SO₄ and HNO₃, and flammable solvents like diethyl ether.
Energy Efficiency The Grignard reaction requires anhydrous conditions, nitration is often performed at low temperatures requiring cooling, and the final hydroxylation step demands high temperatures and pressures, leading to significant energy consumption.
Catalysis The traditional route relies on stoichiometric reagents rather than more efficient and selective catalytic methods.

Part 2: A Greener Synthetic Alternative

A more sustainable approach to the synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate can be designed by incorporating modern catalytic methods and adhering more closely to the principles of green chemistry.

Diagram of the Greener Synthetic Route

Green_Synthesis A Methyl 2-bromo-4-nitrotoluene B Methyl 2-bromo-4-nitro-3-(trifluoromethyl)benzoate A->B Trifluoromethylation (e.g., CF3-reagent, Cu-catalyst) C Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate B->C One-pot Reduction, Hydroxylation, and Amination (e.g., Catalytic Hydrogenation, Pd/C, H2O)

Caption: A proposed greener synthetic pathway leveraging catalytic transformations.

Detailed Protocol for the Greener Synthesis

Step 1: Catalytic Trifluoromethylation

  • Starting with a more readily available precursor like Methyl 2-bromo-4-nitrotoluene, the trifluoromethyl group can be introduced via a copper-catalyzed cross-coupling reaction with a suitable trifluoromethylating agent (e.g., trifluoromethyl benzoate).[5][6] This catalytic approach offers higher selectivity and milder conditions compared to traditional methods.

Step 2: One-Pot Catalytic Reduction, Hydroxylation, and Amination

  • The key to this greener route is a one-pot process that combines multiple transformations. The nitro group can be selectively reduced to a hydroxylamine intermediate via catalytic transfer hydrogenation using a palladium catalyst (Pd/C) and a hydrogen donor in an aqueous medium.

  • In the same pot, under acidic conditions which can be generated in-situ or by using a mild acid, the hydroxylamine can undergo a Bamberger-type rearrangement to introduce the hydroxyl group at the para position.[7][8][9] Greener variations of this rearrangement have been developed using CO₂/H₂O systems.[10]

  • Simultaneously or in a sequential catalytic step, the bromo-substituent can be converted to the amino group. Modern catalytic systems, such as palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed amination, allow for the use of ammonia or simple amine sources under relatively mild conditions.[11][12][13][14][15][16][17][18][19][20] Some advanced catalytic systems even allow for the direct hydroxylation of aryl halides with water as the hydroxyl source, which could be an alternative pathway.[21][22][23][24][25]

Comparative Analysis: Traditional vs. Green Route
Parameter Traditional Route Greener Route Supporting Rationale
Number of Steps 3 (with multiple sub-steps)2 (with potential for one-pot transformations)The greener route consolidates multiple transformations, reducing operational complexity and waste from workups and purifications.
Atom Economy PoorSignificantly ImprovedCatalytic methods maximize the incorporation of reactant atoms into the final product.[1][2]
E-Factor HighLowReduced use of stoichiometric reagents and solvents leads to less waste generation.[3][4]
Solvents Hazardous (e.g., ether, H₂SO₄)Greener alternatives (e.g., water, ethanol, or recyclable ionic liquids).[26][27][28][29][30]Water is an ideal green solvent, and catalytic reactions can often be performed in more benign media.[26][28]
Reagents Hazardous (SOCl₂, strong acids)Catalytic amounts of less toxic metals (e.g., Cu, Pd), safer reagents.The shift from stoichiometric to catalytic reagents is a core principle of green chemistry.
Energy Consumption High (cryogenic and high-temperature/pressure steps)Moderate (milder reaction conditions)Catalytic reactions often proceed at lower temperatures and atmospheric pressure.
Safety Significant hazards from reagents and reaction conditionsImproved safety profileAvoidance of highly reactive and corrosive substances reduces operational hazards.

Conclusion: Embracing a Sustainable Future in Chemical Synthesis

This comparative analysis demonstrates that by applying the principles of green chemistry, a more sustainable and efficient synthesis of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is achievable. The proposed greener route, centered around catalytic transformations and the potential for one-pot procedures, offers significant advantages in terms of reduced waste, improved safety, and enhanced efficiency. While the traditional approach is rooted in established and reliable chemical transformations, the future of pharmaceutical and chemical manufacturing lies in the development and implementation of innovative, greener alternatives. It is incumbent upon researchers and drug development professionals to champion these sustainable practices to minimize the environmental footprint of their work.

References

  • Liu, Y., Yan, Y., Cao, N., Hao, J., Li, G., Zhang, W., Cao, R., Wang, C., Xiao, J., & Xue, D. (2022). Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis. Organic Letters, 24(51), 9431–9435.
  • Wikipedia. (n.d.). Bamberger rearrangement. Retrieved from [Link]

  • Visible light-catalytic hydroxylation of aryl halides with water to phenols by carbon nitride and nickel complex cooperative catalysis. (2020). Green Chemistry, 22(1), 159-166.
  • Neuroquantology. (2020). GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology, 18(9), 240-246.
  • IntechOpen. (2024, January 9). Green Solvents in Organic Synthesis. Retrieved from [Link]

  • ACS Publications. (2012, August 1). Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Green Solvents in Organic Synthesis: An Overview. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green solvents for sustainable organic synthesis: state of the art. Retrieved from [Link]

  • ACS Publications. (2024, May 30). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Retrieved from [Link]

  • ACS Publications. (2021, April 10). Selective Copper-Catalyzed Azidation and Amination of Aryl Halides with Sodium Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Green Solvents in Organic Synthesis. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Simplifying catalytic hydroxylation of aryl halides through rational ligand design. Retrieved from [Link]

  • ACS Publications. (2022, December 19). Ni(I)-Catalyzed Hydroxylation of Aryl Halides with Water under Thermal Catalysis. Retrieved from [Link]

  • ACS Publications. (2024, September 25). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A simple and efficient copper-catalyzed amination of aryl halides by aqueous ammonia in water. Retrieved from [Link]

  • Taylor & Francis Online. (2022, December 22). Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water. Retrieved from [Link]

  • ACS Publications. (2023, July 31). Enantioselective Dearomatization of Substituted Phenols via Organocatalyzed Electrophilic Amination. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Preparation of para-Aminophenol from Nitrobenzene through Bamberger Rearrangement Using a Mixture of Heterogeneous and Homogeneous Acid Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). US5545754A - Process for the preparation of p-amino-phenols.
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • ACS Publications. (2014, May 1). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Phosphinic Acid as a Bifunctional Reagent in the Catalytic Bamberger Rearrangement of Nitrobenzene to para-Aminophenol. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • GalChimia. (2020, November 24). A Different Approach to Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of complex phenols. All reactions carried out with the.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PMC. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Oxidative Coupling of Phenols and Related Compounds. Retrieved from [Link]

  • ACS Publications. (2022, January 11). Catalytic Amination of Phenols with Amines. Retrieved from [Link]

  • Sustainability Directory. (2025, November 27). Atom Economy Principles. Retrieved from [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • The Open University. (n.d.). green chemistry – the atom economy. Retrieved from [Link]

  • ChemBAM. (n.d.). Atom economy / E factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023, December 21). E-factor. Retrieved from [Link]

  • ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Retrieved from [Link]

  • Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)benzoate.
  • Google Patents. (n.d.). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
  • RSC Publishing. (n.d.). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Retrieved from [Link]

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Comparative

A Framework for Comparative Bioavailability Assessment of APIs Containing Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Moieties

For Immediate Release This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the bioavailability of Active Pharmaceutical Ingredients (APIs)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively assess the bioavailability of Active Pharmaceutical Ingredients (APIs) incorporating the Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate scaffold. Given the novelty of this moiety, this document focuses on establishing a robust, self-validating experimental workflow, from fundamental physicochemical characterization to in vivo pharmacokinetic studies.

Introduction: Deconstructing the Moiety for Bioavailability Prediction

The Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate moiety presents a unique combination of functional groups, each significantly influencing its potential pharmacokinetic profile. An initial analysis of these features is critical for predicting bioavailability and designing relevant experiments.

  • Trifluoromethyl (-CF3) Group: This highly electronegative group dramatically impacts the molecule's properties. It generally increases lipophilicity (LogP), which can enhance membrane permeability.[1][2] Furthermore, the -CF3 group is a strong electron-withdrawing group, which lowers the pKa of adjacent acidic or basic centers and can block metabolic attack, potentially increasing metabolic stability.[1][3]

  • Amino (-NH2) Group: As a basic functional group, the amino group's ionization state is pH-dependent. In the acidic environment of the stomach, it will be protonated (-NH3+), increasing solubility but potentially reducing permeability. In the more neutral pH of the intestine, the uncharged form will dominate, favoring absorption.

  • Hydroxyl (-OH) Group: This group can act as both a hydrogen bond donor and acceptor, influencing solubility and potential interactions with transporters. Its presence may also represent a site for Phase II metabolism (e.g., glucuronidation).

  • Methyl Ester (-COOCH3): The ester group is relatively lipophilic but can be susceptible to hydrolysis by esterase enzymes in the gut, plasma, and liver, potentially acting as a prodrug feature.

Understanding these characteristics allows for the generation of initial hypotheses about a candidate API's behavior within biological systems.

Moiety_Properties cluster_moiety Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate cluster_properties Physicochemical Drivers of Bioavailability cluster_groups Key Functional Groups Moiety Core Scaffold CF3 -CF3 Group NH2 -NH2 Group OH -OH Group Ester -COOCH3 Group Solubility Aqueous Solubility Bioavailability Bioavailability Solubility->Bioavailability Permeability Membrane Permeability Permeability->Bioavailability Metabolism Metabolic Stability Metabolism->Bioavailability CF3->Permeability + Lipophilicity CF3->Metabolism - Blocks Metabolism NH2->Solubility pH-Dependent OH->Solubility + H-Bonding OH->Metabolism Phase II Site Ester->Metabolism Hydrolysis Risk

Caption: Physicochemical drivers of bioavailability for the target moiety.

A Tiered Approach to Bioavailability Assessment

A logical, tiered experimental workflow is essential for efficiently comparing different API candidates. This approach moves from high-throughput in vitro screens to more complex, lower-throughput in vivo studies, allowing for early deselection of non-viable candidates.

Workflow cluster_in_vitro Tier 1: In Vitro Screening cluster_cell Tier 2: Cell-Based Assays cluster_in_vivo Tier 3: In Vivo Pharmacokinetics cluster_decision Decision Making Sol Kinetic Solubility (pH 1.2, 6.8, 7.4) PAMPA PAMPA (Passive Permeability) Sol->PAMPA Soluble? Microsomes Liver Microsomal Stability (Metabolic Fate) PAMPA->Microsomes Permeable? Caco2 Caco-2 Permeability (Absorption & Efflux) Microsomes->Caco2 Stable? PK Rodent PK Study (IV and PO Dosing) Caco2->PK Good Papp & ER? Decision Candidate Selection PK->Decision F% > Target? Decision->Sol Re-design

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Safety & Regulatory Compliance

Safety

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate proper disposal procedures

Standard Operating Procedure: Disposal and Hazard Mitigation for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly specialized, polyfunctional aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Hazard Mitigation for Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate

Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate is a highly specialized, polyfunctional aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. While its structural complexity enables precise molecular design, it presents a multifaceted hazard profile. The convergence of a primary aromatic amine, a phenolic hydroxyl group, and a trifluoromethyl moiety demands a rigorous, scientifically grounded disposal protocol.

Improper disposal of fluorinated aromatic amines not only violates environmental regulations but risks severe aquatic contamination, occupational exposure, and the generation of highly toxic byproducts such as hydrogen fluoride (HF) gas[1][2]. This guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe handling and destruction of this compound.

Structural Hazard Deconstruction & Causality

To execute a safe disposal strategy, operators must understand the mechanistic causality behind the required protocols. The disposal methodology is not arbitrary; it is strictly dictated by the molecule's functional groups.

Table 1: Functional Group Hazard Matrix & Operational Implications

Functional GroupAssociated Hazard ProfileDisposal & Operational Causality
Primary Aromatic Amine (-NH2) Highly lipid-soluble; readily absorbed through the skin. Suspected carcinogen and mutagen. Highly toxic to aquatic life[2].Requires strict solid/liquid waste segregation. Must never be mixed with strong oxidizers on the bench to prevent the formation of explosive diazonium salts[2].
Trifluoromethyl Group (-CF3) Extreme thermal stability due to strong C-F bonds. Combustion at standard temperatures yields toxic fluorinated byproducts[1].Mandates high-temperature chemical incineration (>1100°C) to achieve complete thermal cleavage of the carbon-fluorine bonds[1].
Phenolic Hydroxyl (-OH) Corrosive and acts as a protein denaturant. Causes severe eye and skin irritation.Requires mandatory PPE (Type ABEK respirator, chemical-resistant gloves, face shield) during all handling and spill cleanup procedures.
Methyl Ester (-COOCH3) Combustible organic moiety.Facilitates dissolution in combustible waste solvents, aiding in the atomization process during incineration[3].

Bench-Level Waste Segregation & Handling Protocol

The foundation of chemical disposal begins at the laboratory bench. Every protocol must be a self-validating system to ensure zero environmental release.

Step 1: Solid Waste Segregation

  • Action: Collect all contaminated consumables (weighing boats, spatulas, filter papers, and gloves) and residual powder. Place them in a designated, leak-proof, high-density polyethylene (HDPE) container.

  • Validation: Ensure the container is explicitly labeled: "Toxic Organic Solids: Fluorinated Aromatic Amines." Verify that the container seal is airtight to prevent the aerosolization of hazardous dust.

  • Causality: Primary aromatic amines (PAAs) are highly lipophilic and can cause systemic toxicity via dermal contact or inhalation of micro-particulates[2].

Step 2: Liquid Waste Dissolution

  • Action: Dissolve any liquid reaction filtrates, mother liquors, or concentrated residues containing the compound into a highly combustible, halogen-compatible solvent (e.g., ethanol or a designated waste solvent blend)[3].

  • Validation: Check the pH of the waste carboy to ensure it remains neutral to slightly alkaline. Acidic environments can inadvertently protonate the amine, altering its solubility and complicating the incineration feed process.

  • Causality: Dissolving the solid or viscous waste in a combustible solvent ensures complete and uniform atomization when the mixture is injected into the primary combustion chamber of the incinerator, preventing incomplete combustion[1].

WasteWorkflow cluster_segregation Laboratory Segregation Start Waste Generation (Fluorinated Aromatic Amine) Solid Solid Waste (Contaminated PPE/Powder) Start->Solid Liquid Liquid Waste (Dissolved in Combustible Solvent) Start->Liquid Contractor Licensed HazMat Contractor (EPA/RCRA Compliant) Solid->Contractor Liquid->Contractor

Figure 1: Laboratory segregation and logistical workflow for fluorinated aromatic amine waste.

Thermal Destruction & Scrubbing (The Incineration Mandate)

The ultimate disposal of Methyl 5-amino-4-hydroxy-2-(trifluoromethyl)benzoate must be outsourced to a certified hazardous waste management facility equipped for halogenated organic compounds.

Step 3: High-Temperature Incineration

  • Action: The waste stream is injected into a dual-chamber chemical incinerator. The primary chamber must operate at temperatures exceeding 1100°C.

  • Causality: The trifluoromethyl (-CF3) group is notoriously resistant to degradation. Standard incineration temperatures (<800°C) will fail to break the C-F bonds, leading to the atmospheric release of volatile per- and polyfluoroalkyl substances (PFAS) or toxic intermediates. Extreme thermal energy is required to completely mineralize the compound into basic gases[1].

Step 4: Alkaline Flue Gas Scrubbing

  • Action: The exhaust gases from the secondary combustion chamber must be routed through an alkaline scrubber system (typically utilizing sodium hydroxide or calcium hydroxide) before atmospheric release[3].

  • Causality: The thermal destruction of this specific molecule generates high volumes of hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[1]. The scrubber chemically neutralizes the highly corrosive HF gas into inert, non-toxic salts (e.g., Sodium Fluoride, NaF), preventing acid rain and severe environmental damage.

ThermalDegradation Molecule Fluorinated Amine Waste Thermal Primary Combustion (>1100°C + O2) Molecule->Thermal Gases Combustion Gases (CO2, H2O, NOx, HF) Thermal->Gases Oxidation Scrubbing Alkaline Scrubbing (NaOH / Ca(OH)2) Gases->Scrubbing Gas Stream Salts Inert Salts (NaF, CaF2, NaNO3) Scrubbing->Salts Neutralization

Figure 2: Mechanistic pathway of thermal degradation and alkaline scrubbing of fluorinated waste.

Emergency Spill Containment & Validation

In the event of an accidental bench-scale spill, standard sweeping is strictly prohibited due to the risk of dust aerosolization and subsequent inhalation of the aromatic amine.

  • Containment: Immediately isolate the area and don a Type ABEK respirator, face shield, and heavy-duty nitrile gloves.

  • Absorption: Do not use water, as it may spread the lipophilic compound. Cover the spill with a damp, inert absorbent material (e.g., dry sand, earth, or a commercial spill pad) to suppress dust formation[3].

  • Collection: Carefully shovel the absorbed mixture using non-sparking tools into a dedicated hazardous waste container.

  • Validation: Wash the spill surface with a mild, slightly acidic detergent solution to neutralize residual amines, followed by a thorough water rinse. Visually inspect the area under bright light to ensure no crystalline residue remains.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines ACS Publications (Journal of Chemical Health and Safety)[Link]

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